Drupacine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTDBKDWDOVRLJ-FLXSYLCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49686-57-9 | |
| Record name | Drupacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Biological Activity of Cephalotaxus Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activities of Cephalotaxus alkaloids, a unique class of natural products with significant therapeutic potential. The guide focuses on their anticancer, antiviral, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and drug development efforts.
Anticancer Activity
Cephalotaxus alkaloids, most notably homoharringtonine (HHT), have demonstrated potent anticancer activity against a range of hematological malignancies and solid tumors.[1][2][3] HHT, a natural alkaloid extracted from plants of the Cephalotaxus genus, has been used in the treatment of chronic myeloid leukemia (CML), acute myeloid leukemia (AML), and myelodysplastic syndrome.[2][4] Its antitumor effects are mediated through the inhibition of protein synthesis, induction of apoptosis, and modulation of key signaling pathways.[5]
Signaling Pathways in Anticancer Activity
The anticancer mechanism of Cephalotaxus alkaloids involves the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Homoharringtonine has been shown to suppress the proliferation and induce apoptosis in colorectal cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell growth and survival, and its inhibition by HHT contributes significantly to its anticancer effects.
In hepatocellular carcinoma (HCC), HHT has been found to activate the Hippo signaling pathway, leading to the induction of apoptosis.[3] The activation of this pathway represents a key mechanism of HHT's tumor-suppressive effects in HCC.[3]
Homoharringtonine has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[6][7] HHT can inhibit STAT3 phosphorylation and nuclear translocation, leading to the downregulation of anti-apoptotic proteins.[6]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of homoharringtonine (HHT) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | 0.35 | [2] |
| SW480 | Colorectal Cancer | 0.4 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [3] |
| Huh7 | Hepatocellular Carcinoma | Not specified | [3] |
Experimental Protocols for Anticancer Activity Assessment
This protocol outlines the steps for determining cell viability using the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells per well in 100 µL of fresh culture medium.[8] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Add various concentrations of the test compound (e.g., homoharringtonine) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
This protocol describes the assessment of cell proliferation using the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay.
-
Cell Treatment: Treat cells with the desired concentrations of the Cephalotaxus alkaloid.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells for 30 minutes at room temperature, protected from light.
-
DNA Staining: Stain the cell nuclei with Hoechst 33342.
-
Imaging: Image the cells using a fluorescence microscope.
This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Collection: Harvest the treated and control cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[3] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This protocol outlines the analysis of the cell cycle distribution by flow cytometry using propidium iodide (PI).
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing.
-
Storage: Store the fixed cells at -20°C overnight.
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI to the cell suspension.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
This protocol describes the detection of specific proteins in signaling pathways by western blotting.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antiviral Activity
Certain Cephalotaxus alkaloids have demonstrated promising antiviral properties against a variety of viruses. Cephalotaxine (CET), for instance, has been shown to be effective against the Zika virus (ZIKV) and dengue virus (DENV).[8] The antiviral mechanism of these alkaloids often involves the inhibition of viral replication and protein synthesis.[8]
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of Cephalotaxine (CET).
| Virus | Cell Line | IC50 (µM) | Reference |
| Zika Virus (ZIKV) | Vero | >20 | [8] |
| Zika Virus (ZIKV) | A549 | >20 | [8] |
Note: The study showed significant inhibition at concentrations between 20-80 µM, with >50-90% virus inhibition, but a specific IC50 value was not provided.[8]
Experimental Protocol for Antiviral Activity Assessment
This protocol is used to determine the antiviral efficacy of a compound by measuring the reduction in infectious virus particles.
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 12-well plates and allow them to form a confluent monolayer.[1]
-
Infection and Treatment: Infect the cells with the virus (e.g., ZIKV) at a specific multiplicity of infection (MOI). After viral adsorption, remove the inoculum and add fresh medium containing various concentrations of the Cephalotaxus alkaloid.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C.[1]
-
Supernatant Collection: Collect the culture supernatants.
-
Plaque Assay or FFU Assay: Determine the viral titer in the supernatants by performing a plaque assay or a focus-forming unit (FFU) assay on a fresh monolayer of host cells.[1]
-
Data Analysis: Calculate the percentage of virus inhibition compared to the untreated virus control.
Anti-inflammatory Activity
Homoharringtonine (HHT) and harringtonine (HT) have been shown to possess anti-inflammatory properties by interfering with the STING (Stimulator of Interferon Genes)-induced type I interferon pathway.[10] This pathway plays a crucial role in the innate immune response to cytoplasmic DNA and its dysregulation can lead to autoimmune diseases.[10]
Signaling Pathway in Anti-inflammatory Activity
HHT and HT specifically inhibit STING-induced IFN-β promoter activation and the subsequent expression of interferon-stimulated genes (ISGs).[10] They achieve this by inhibiting the interaction between STING and TBK1, a critical step in the activation of the type I interferon response.[10]
Experimental Protocol for Anti-inflammatory Activity Assessment
This protocol is used to screen for inhibitors of the STING signaling pathway.
-
Cell Transfection: Co-transfect HEK293T cells with an IFN-β promoter-driven luciferase reporter plasmid, a Renilla luciferase control plasmid, and a STING expression plasmid.
-
Compound Treatment: Treat the transfected cells with various concentrations of the Cephalotaxus alkaloids.
-
Cell Lysis: After 24 hours, lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compounds on STING-induced IFN-β promoter activation.
This technical guide provides a foundational understanding of the multifaceted biological activities of Cephalotaxus alkaloids. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of these remarkable natural compounds.
References
- 1. Cephalotaxine inhibits Zika infection by impeding viral replication and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. kumc.edu [kumc.edu]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homoharringtonine: mechanisms, clinical applications and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homoharringtonine induces apoptosis and inhibits STAT3 via IL-6/JAK1/STAT3 signal pathway in Gefitinib-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Identification of Drupacine's Molecular Target in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and findings related to the identification of the molecular target of drupacine, a potent herbicidal natural product. This compound, isolated from Cephalotaxus sinensis (Chinese plum-yew), has demonstrated significant biological activity, including herbicidal and nematocidal effects.[1][2] Understanding its precise mechanism of action is critical for its potential development as a bioherbicide. This document details the experimental workflows, data, and key findings that have pinpointed Shikimate Dehydrogenase (SkDH) as the primary molecular target of this compound in plants.[1][3]
Introduction to this compound and its Biological Activity
This compound is a complex hexacyclic alkaloid with a unique oxo-bridged oxygen bond structure.[1] Initial studies confirmed its potent herbicidal effects on various plant species, such as Amaranthus retroflexus, where it inhibits seed germination and seedling growth.[4] The observed physiological effects include damage to root tip cells, increased membrane permeability, and alterations in enzymatic activities, suggesting a specific, targeted mode of action rather than broad cytotoxicity.[3][4] This prompted further investigation to identify its specific molecular target, a crucial step for validating its potential as a selective herbicide.[5][6]
A Multi-Pronged Strategy for Target Identification
The successful identification of this compound's target in Amaranthus retroflexus utilized a combination of advanced, non-probe-based proteomics techniques, integrated with transcriptomics, proteomics, and subsequent biochemical validation.[1][3] This integrated approach is powerful because it combines direct physical interaction evidence (from proteomics) with the downstream cellular consequences of that interaction (from 'omics' data), providing a holistic view of the compound's mechanism of action.
The overall experimental logic is to first generate a list of potential binding partners and then use functional data and biochemical assays to validate the most promising candidate.
Caption: Integrated workflow for this compound target identification.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of target identification studies. The following sections describe the core protocols used to identify Shikimate Dehydrogenase as this compound's target.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule can stabilize its protein target, making it less susceptible to proteolytic degradation.[3]
Protocol:
-
Protein Extraction: Homogenize fresh A. retroflexus tissue in lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet debris and collect the supernatant containing the total soluble proteome.
-
This compound Incubation: Divide the protein extract into two aliquots. Treat one with this compound (e.g., 10x final concentration) and the other with the vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.
-
Proteolysis: Add a broad-spectrum protease, such as pronase, to both aliquots at a predetermined optimal concentration. Incubate for a specific time (e.g., 30 minutes) to allow for partial digestion.
-
Reaction Quenching: Stop the digestion by adding a denaturing loading buffer (e.g., 5x SDS-PAGE loading buffer) and heating at 95°C for 5 minutes.
-
Analysis: Separate the proteins on a 1D SDS-PAGE gel. Visualize proteins using a sensitive stain like Coomassie Blue.
-
Identification: Excise protein bands that are visibly more abundant in the this compound-treated lane compared to the control lane. Identify the proteins using in-gel digestion followed by LC-MS/MS analysis.
Caption: Principle of Drug Affinity Responsive Target Stability (DARTS).
Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry
CETSA operates on the principle that ligand binding alters a protein's thermal stability, changing its melting temperature. This shift can be detected by quantifying the amount of soluble protein remaining after heat treatment.[1]
Protocol:
-
In Vivo Treatment: Treat intact A. retroflexus seedlings with this compound or a vehicle control for a specified duration.
-
Tissue Harvest and Lysis: Harvest the plant tissue, freeze in liquid nitrogen, and lyse to extract proteins as described for DARTS.
-
Heat Treatment: Aliquot the protein extracts into separate tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by immediate cooling.
-
Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Quantitative Proteomics: Prepare the soluble protein samples for mass spectrometry. This typically involves protein digestion, labeling with tandem mass tags (TMT) for multiplexed quantification, and analysis by LC-MS/MS.
-
Data Analysis: Identify proteins that show a significant shift in their melting curves in the this compound-treated samples compared to controls. These are considered potential binding targets.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The multi-pronged approach yielded several datasets that, when integrated, pointed towards a primary target. The quantitative results from the study on A. retroflexus are summarized below.[1]
Table 1: Summary of Potential Binding Proteins Identified
| Method | Number of Main Binding Proteins Identified |
|---|---|
| Drug Affinity Responsive Target Stability (DARTS) | 51 |
| Cellular Thermal Shift Assay (CETSA-MS) | 68 |
| Co-existing Binding Proteins (Overlap) | 9 |
Table 2: Global 'Omics' Analysis of this compound Treatment
| Analysis Type | Feature | Number Up-regulated | Number Down-regulated |
|---|---|---|---|
| RNA-seq | Genes | 1389 | 442 |
| TMT Proteomics | Proteins | 34 | 194 |
The integration of these datasets led to the prediction of three primary potential targets: Profilin, Zeta-carotene desaturase, and Shikimate dehydrogenase (SkDH).[1]
Target Validation and Mechanism of Action
Following the identification of high-confidence candidates, validation is performed to confirm direct interaction and functional consequence.
-
Molecular Docking: Computational docking studies predicted a strong binding affinity between this compound and SkDH.[1][3] This in silico evidence provides a structural hypothesis for the interaction.
-
Biochemical Assays: The most critical validation step is the in vitro enzyme assay. The activity of recombinant A. retroflexus SkDH (ArSkDH) was measured in the presence of varying concentrations of this compound. Results showed a dose-dependent inhibition of ArSkDH activity by this compound, confirming it as a direct molecular target.[1]
The Shikimate Pathway: this compound's Site of Action
The shikimate pathway is essential in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[3] Because this pathway is absent in mammals, its enzymes are excellent targets for herbicides and antimicrobials. Shikimate dehydrogenase (SkDH) catalyzes the reversible NADP-dependent reduction of 3-dehydroshikimate to shikimate.[3] By inhibiting SkDH, this compound disrupts this vital metabolic pathway, leading to plant death.
Caption: this compound inhibits Shikimate Dehydrogenase (SkDH) in the essential shikimate pathway.
Conclusion
The identification of Shikimate Dehydrogenase as the molecular target of this compound is a significant finding, accomplished through a systematic and integrated application of modern chemical biology techniques.[1] This work not only elucidates the herbicidal mechanism of this potent natural product but also validates SkDH as a promising target for the development of new, potentially safer bioherbicides. The methodologies outlined in this guide—combining DARTS, CETSA-MS, and 'omics' approaches—provide a robust framework for the target deconvolution of other bioactive natural products in plants and other biological systems.
References
- 1. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Herbicidal activity and biochemical characteristics of the botanical this compound against Amaranthus retroflexus L. [agris.fao.org]
- 5. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Drupacine's Inhibition of Shikimate Dehydrogenase: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drupacine, a natural product isolated from Cephalotaxus sinensis, has been identified as a potent inhibitor of shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway.[1][2] This pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and apicomplexan parasites, but is absent in mammals, making SkDH an attractive target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory action on SkDH, with a focus on its potential as a herbicidal agent. The available quantitative data is summarized, and detailed potential experimental methodologies are outlined based on published research.
Introduction to Shikimate Dehydrogenase and this compound
The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate, the precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as many other secondary metabolites. Shikimate dehydrogenase (EC 1.1.1.25) catalyzes the fourth step in this pathway: the NADPH-dependent reversible reduction of 3-dehydroshikimate to shikimate. Due to its essential role and its absence in animals, SkDH is a well-established target for the development of herbicides and antimicrobial drugs.
This compound is a natural alkaloid that has demonstrated significant herbicidal activity.[1] Recent studies have identified shikimate dehydrogenase as the molecular target of this compound.[1][2] The interaction between this compound and SkDH leads to the inhibition of the enzyme's function, disruption of the shikimate pathway, and ultimately, plant death.
Quantitative Inhibition Data
While detailed enzymatic inhibition data such as IC50 and Ki values for this compound against purified shikimate dehydrogenase are not publicly available in the referenced literature, studies have confirmed a concentration-dependent inhibition of SkDH from Amaranthus retroflexus (ArSkDH).[1]
One study reported an in-vivo IC50 value for this compound's effect on the root growth of Amaranthus retroflexus, which provides an indication of its biological efficacy.
| Parameter | Value | Species | Notes |
| IC50 (Root Growth Inhibition) | 38.99 mg L⁻¹ | Amaranthus retroflexus | This value reflects the overall herbicidal effect on the plant, not direct enzymatic inhibition. |
Further research is required to determine the precise in-vitro IC50 and Ki values of this compound against purified SkDH to fully characterize its potency and mechanism of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the research of this compound's inhibition of shikimate dehydrogenase, based on standard practices in the field.
Heterologous Expression and Purification of Shikimate Dehydrogenase
To obtain a sufficient quantity of pure and active SkDH for inhibition studies, heterologous expression in a host organism like E. coli is a common approach.
Protocol:
-
Gene Cloning: The gene encoding for SkDH from the target organism (e.g., Amaranthus retroflexus) is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.
-
-
Cell Lysis and Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged SkDH is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The purified SkDH is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
-
Protein Characterization: The purity of the eluted protein is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford assay).
Shikimate Dehydrogenase Enzyme Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on the enzymatic activity of SkDH.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared in a 96-well microplate containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
NADPH (e.g., 200 µM)
-
3-dehydroshikimate (substrate, e.g., 500 µM)
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 1% in the assay).
-
A control reaction without this compound is also prepared.
-
-
Enzyme Addition: The reaction is initiated by adding a specific amount of purified SkDH to each well.
-
Kinetic Measurement: The decrease in NADPH absorbance is monitored at 340 nm over time using a microplate reader. The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of SkDH activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Enzyme Kinetics Studies
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by varying the concentrations of both the substrate (3-dehydroshikimate) and the inhibitor (this compound).
Protocol:
-
Varying Substrate Concentration: The initial reaction rates are measured at different concentrations of 3-dehydroshikimate while keeping the concentration of NADPH constant and at a fixed concentration of this compound. This is repeated for several concentrations of this compound.
-
Data Analysis: The data is plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), in the presence and absence of the inhibitor. Changes in these parameters can elucidate the mechanism of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows involved in the study of this compound's inhibition of shikimate dehydrogenase.
Caption: The Shikimate Pathway and the inhibitory action of this compound on Shikimate Dehydrogenase.
References
The Herbicidal Potential of Drupacine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drupacine, a natural alkaloid isolated from plants of the Cephalotaxus genus, has demonstrated significant herbicidal properties, positioning it as a promising candidate for the development of novel, bio-based herbicides. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's herbicidal activity, with a focus on its mechanism of action, efficacy, and the experimental methodologies used to elucidate these properties. Notably, this compound has been identified to act on a novel herbicidal target, Shikimate dehydrogenase (SkDH), offering a valuable new avenue for herbicide research and development in an era of increasing weed resistance to existing chemical classes.
Introduction
The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of herbicides with new modes of action. Natural products have long served as a rich source of bioactive compounds with potential applications in crop protection. This compound, a cephalotaxus alkaloid, has emerged from this discovery pipeline as a potent phytotoxic agent. This document synthesizes the available research on the herbicidal properties of this compound extract, presenting key data, experimental protocols, and a visual representation of its molecular interactions and the workflows used in its characterization.
Herbicidal Efficacy of this compound
This compound exhibits potent inhibitory effects on both seed germination and seedling growth in various plant species, particularly in Amaranthus retroflexus (redroot pigweed), a common and troublesome agricultural weed.[1][2]
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of this compound has been quantified through various bioassays. The following table summarizes the key findings regarding its inhibitory concentrations.
| Parameter | Test Species | Value | Reference |
| IC50 (Root Growth Inhibition) | Amaranthus retroflexus | 38.99 mg L⁻¹ | [1][2] |
| ED50 (Nematotoxicity) | Bursaphelenchus xylophilus | 27.1 µg mL⁻¹ | [3] |
| ED50 (Nematotoxicity) | Meloidogyne incognita | 76.3 µg mL⁻¹ | [3] |
Mechanism of Action
The primary mode of action for this compound's herbicidal activity is the inhibition of Shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway.[2][4] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is absent in animals, making it an ideal target for selective herbicides.[2][5]
Molecular Target: Shikimate Dehydrogenase (SkDH)
Research has identified SkDH as the molecular target of this compound.[4] Molecular docking studies have shown a strong binding affinity between this compound and SkDH.[2][4] The inhibition of SkDH by this compound disrupts the shikimate pathway, leading to a deficiency in essential aromatic amino acids and subsequently, plant death.[2][4]
Physiological and Biochemical Effects
Treatment with this compound induces a cascade of physiological and biochemical changes in susceptible plants:
-
Inhibition of Seed Germination and Seedling Growth: this compound significantly hampers the initial stages of plant development.[1][2]
-
Reduced α-Amylase Activity: The activity of α-amylase, an enzyme crucial for breaking down starch into soluble sugars during germination, is significantly decreased in this compound-treated plants.[1][2] This leads to a reduction in soluble sugar content.[1]
-
Oxidative Stress: this compound treatment leads to an increase in relative conductivity and malondialdehyde (MDA) content, both of which are indicators of cell membrane damage caused by oxidative stress.[1][2]
-
Antioxidant Enzyme Response: In response to oxidative stress, the activities of antioxidant enzymes such as peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD) are significantly enhanced.[1][2]
-
Morphological and Ultrastructural Damage: At the macroscopic level, this compound treatment causes a significant decrease in root hairs and damage to the root cap.[1] Ultrastructural observations reveal increasing cell damage in root tips over time.[1][2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the herbicidal action of this compound.
Experimental Protocols
The identification of this compound's herbicidal properties and its molecular target involved a combination of advanced experimental techniques. The following provides an overview of the key methodologies employed.
Target Identification Workflow
A multi-pronged approach was utilized to identify the molecular target of this compound in Amaranthus retroflexus.[4] This workflow combined in vitro and in vivo techniques to identify and validate protein binding.
Detailed Methodologies
-
Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to a protein can protect the protein from proteolysis. In this protocol, cell lysates from A. retroflexus were treated with this compound. The mixture was then subjected to digestion with a protease (e.g., thermolysin). Proteins that bind to this compound are more resistant to digestion. The resulting protein fragments were then identified and quantified using mass spectrometry to identify the potential target proteins.[4]
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): CETSA leverages the fact that ligand binding can alter the thermal stability of a protein. Intact A. retroflexus seedlings were treated with this compound. The cells were then heated to various temperatures, causing proteins to denature and precipitate. The soluble protein fraction at each temperature was collected and analyzed by mass spectrometry. Proteins that bind to this compound exhibit a shift in their melting temperature compared to the untreated control, allowing for the identification of target proteins.[4]
-
RNA-Seq Transcriptomic and TMT Proteomic Analyses: To understand the broader physiological response to this compound, RNA-Seq and Tandem Mass Tag (TMT) proteomics were performed on this compound-treated A. retroflexus seedlings. RNA-Seq analysis identified differentially expressed genes, revealing 1389 up-regulated and 442 down-regulated genes.[4] TMT proteomics identified changes in protein abundance, with 34 proteins up-regulated and 194 proteins down-regulated.[4] These "omics" approaches provided a global view of the cellular pathways affected by this compound.
-
Seed Germination and Seedling Growth Bioassays: The herbicidal effects of this compound were evaluated by treating seeds and seedlings of A. retroflexus with varying concentrations of the compound. For seed germination assays, seeds were placed on filter paper moistened with this compound solutions in petri dishes. Germination rates were recorded over a set period. For seedling growth assays, pre-germinated seedlings were transferred to solutions containing this compound. Root and shoot length, as well as fresh and dry weight, were measured after a defined growth period to determine the inhibitory effects.[1]
-
Physiological and Biochemical Assays:
-
α-Amylase Activity: Measured spectrophotometrically by quantifying the rate of starch hydrolysis.
-
Relative Conductivity: Determined using a conductivity meter to measure ion leakage from leaf tissues, indicating membrane damage.
-
Malondialdehyde (MDA) Content: Assessed using the thiobarbituric acid reactive substances (TBARS) assay as a marker of lipid peroxidation.
-
Antioxidant Enzyme Assays: The activities of SOD, POD, and CAT were measured using established spectrophotometric methods.
-
Conclusion and Future Directions
This compound represents a significant discovery in the field of natural product-based herbicides. Its novel mode of action, targeting Shikimate dehydrogenase, provides a much-needed tool to combat the growing problem of weed resistance. The comprehensive data on its herbicidal efficacy and the detailed understanding of its physiological effects underscore its potential for commercial development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the herbicidal activity and selectivity of this compound through chemical modification.
-
Formulation Development: To enhance the stability, bioavailability, and field performance of this compound-based herbicides.
-
Crop Selectivity and Environmental Fate: To thoroughly evaluate the safety profile of this compound for non-target organisms and its persistence in the environment.
-
Resistance Management Strategies: To understand the potential for weed resistance to this compound and develop strategies to mitigate this risk.
The continued investigation of this compound and its derivatives holds great promise for the development of the next generation of sustainable and effective weed management solutions.
References
- 1. Herbicidal activity and biochemical characteristics of the botanical this compound against Amaranthus retroflexus L. [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wssa.net [wssa.net]
Nematicidal Activity of Drupacine Against Plant-Parasitic Nematodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant-parasitic nematodes represent a significant threat to global agriculture, causing billions of dollars in crop losses annually. The increasing restrictions on synthetic nematicides due to environmental and health concerns have spurred the search for effective and eco-friendly alternatives. Natural products from plants are a promising source of new nematicidal compounds. Drupacine, a cephalotaxus alkaloid, has emerged as a potent natural compound with significant activity against economically important plant-parasitic nematodes. This technical guide provides a comprehensive overview of the current knowledge on the nematicidal activity of this compound, including its efficacy, known mechanism of action, and detailed experimental protocols for its investigation.
Nematicidal Efficacy of this compound
Bioassay-guided fractionation of extracts from Cephalotaxus fortunei identified this compound as a primary source of nematotoxicity.[1] Its efficacy has been quantified against several key plant-parasitic nematodes.
Table 1: Nematicidal Activity of this compound Against Plant-Parasitic Nematodes
| Nematode Species | Parameter | Value | Reference |
| Bursaphelenchus xylophilus | ED₅₀ | 27.1 µg/mL | [1] |
| Meloidogyne incognita | ED₅₀ | 76.3 µg/mL | [1] |
| Meloidogyne incognita (J2) | Immobility | 72-98% | [1] |
Table 2: Effect of Crude Alkaloid Extract from Cephalotaxus fortunei (containing this compound) on Meloidogyne incognita
| Treatment Concentration | Effect on Egg Hatch | Reduction in Eggs per Root System | Reduction in J2 per Root System | Reference |
| 1.0 mg/mL | 36% reduction | - | - | [1] |
| 0.5 mg/mL | - | 69% | 73% | [1] |
Mechanism of Action
The precise mechanism of action of this compound is an active area of investigation. The primary elucidated mechanism to date is the inhibition of nematode proteases.
Protease Inhibition
This compound and crude alkaloid extracts from Cephalotaxus fortunei have been shown to suppress protease activity in the microbivorous nematode Panagrellus redivivus.[1] This inhibition of essential digestive enzymes likely contributes to the observed nematicidal effects by disrupting nutrient uptake and other vital physiological processes.
Table 3: Inhibition of Protease Activity by this compound and Crude Alkaloid Extract
| Compound | Inhibition of Protease Activity | Reference |
| This compound | 80% | [1] |
| Crude Alkaloid Extract | 50% | [1] |
While direct evidence for the involvement of other signaling pathways is yet to be established, the following are common mechanisms for nematicides and warrant investigation in the context of this compound.
Potential Involvement of Signaling Pathways, Reactive Oxygen Species (ROS), and Intracellular Calcium
Further research is required to determine if this compound's nematicidal activity involves the modulation of key signaling pathways, the induction of reactive oxygen species (ROS), or the disruption of intracellular calcium homeostasis. These are common targets for many nematicidal compounds and represent important avenues for future studies on this compound's mode of action.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reproducible investigation of nematicidal compounds. The following sections provide protocols for key experiments.
Nematicidal Activity Assay (Motility and Viability)
This assay determines the direct effect of this compound on nematode motility and survival.
Workflow for Nematicidal Activity Assay
Caption: Workflow for assessing the nematicidal activity of this compound.
Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
Nematode Preparation: Culture and synchronize the target nematode species to obtain a uniform population (e.g., second-stage juveniles, J2).
-
Incubation: Add a known number of nematodes to the wells of a 96-well plate containing the different concentrations of this compound. Include a solvent control and a negative control (water).
-
Observation: At specific time points (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope and count the number of motile and immotile individuals.
-
Viability Assessment: To distinguish between paralysis and death, gently probe immotile nematodes with a fine needle. Lack of response indicates mortality. Alternatively, vital stains can be used.
-
Data Analysis: Calculate the percentage of mortality at each concentration and determine the ED₅₀ value using probit analysis.
Egg Hatching Assay
This assay evaluates the effect of this compound on nematode reproduction.
Workflow for Egg Hatching Assay
Caption: Workflow for the nematode egg hatching assay.
Protocol:
-
Egg Extraction: Collect egg masses from the roots of infected plants and extract the eggs using a sodium hypochlorite solution.
-
Incubation: Place a known number of eggs in wells containing different concentrations of this compound.
-
Hatching Assessment: After a set incubation period, count the number of hatched J2s.
-
Data Analysis: Calculate the percentage of inhibition of egg hatching for each concentration relative to the control.
Chemotaxis Assay
This assay assesses the repellent or attractive properties of this compound.
Workflow for Chemotaxis Assay
Caption: Workflow for the nematode chemotaxis assay.
Protocol:
-
Plate Preparation: Use agar plates and create two points of application on opposite sides.
-
Application of Solutions: Apply a solution of this compound to one point and the solvent control to the other.
-
Nematode Placement: Place a population of nematodes in the center of the plate.
-
Incubation: Allow the nematodes to move freely for a specified time.
-
Data Collection: Count the number of nematodes that have migrated to the this compound side and the control side.
-
Analysis: Calculate a chemotaxis index to quantify the attractive or repellent effect.
In Situ Reactive Oxygen Species (ROS) Detection
This protocol allows for the visualization and quantification of ROS production in nematodes.
Workflow for In Situ ROS Detection
Caption: Workflow for detecting reactive oxygen species in nematodes.
Protocol:
-
Nematode Treatment: Expose nematodes to this compound.
-
Probe Loading: Incubate the treated nematodes with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Imaging: Mount the nematodes on a slide and visualize them using a fluorescence microscope with the appropriate filter sets.
-
Quantification: Measure the fluorescence intensity in individual nematodes using image analysis software.
Intracellular Calcium Imaging
This protocol is for measuring changes in intracellular calcium levels in nematodes.
Workflow for Intracellular Calcium Imaging
Caption: Workflow for intracellular calcium imaging in nematodes.
Protocol:
-
Nematode Preparation: Use a nematode strain expressing a genetically encoded calcium indicator (e.g., GCaMP) or load wild-type nematodes with a calcium-sensitive fluorescent dye.
-
Immobilization: Immobilize the nematodes on an agar pad for imaging.
-
Imaging Setup: Place the slide on a fluorescence microscope equipped with a camera for time-lapse imaging.
-
This compound Application: Perfuse the nematodes with a solution of this compound while recording.
-
Data Analysis: Analyze the recorded image series to measure changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural nematicide. Its activity against economically important plant-parasitic nematodes, coupled with its known mechanism of inhibiting essential proteases, makes it a compelling candidate for further development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its efficacy and to elucidate its full mechanism of action.
Future research should focus on:
-
Investigating the impact of this compound on specific signaling pathways within the nematode nervous and digestive systems.
-
Determining whether this compound induces oxidative stress through the generation of reactive oxygen species.
-
Examining the effect of this compound on intracellular calcium signaling and its potential disruption of neuromuscular function.
-
Conducting in-planta studies to evaluate the efficacy of this compound in protecting crops from nematode infestation under greenhouse and field conditions.
-
Exploring the potential for synergistic effects when this compound is combined with other nematicidal compounds.
A deeper understanding of this compound's mode of action will be instrumental in optimizing its application for sustainable nematode management and in the development of novel, environmentally friendly nematicides.
References
The Discovery and Isolation of Drupacine from Cephalotaxus sinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drupacine, a Cephalotaxus alkaloid, has garnered significant interest within the scientific community due to its notable biological activities, including nematocidal and herbicidal properties. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological evaluation of this compound, primarily from Cephalotaxus sinensis. The document outlines detailed experimental protocols for extraction and purification, presents quantitative data in structured tables, and visualizes key processes through logical diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry and drug development.
Introduction
Cephalotaxus, a genus of evergreen conifers, is a well-established source of structurally diverse and biologically active alkaloids.[1] While compounds like harringtonine and homoharringtonine are known for their antileukemic activities, other alkaloids from this genus, such as this compound, are emerging as promising leads for other therapeutic and agrochemical applications. This compound was first isolated from Cephalotaxus drupacea and Cephalotaxus fortunei.[2] Its structure features a unique oxygen bridge between rings B and D of the cephalotaxine core.[1] Recent studies have highlighted its potent nematocidal effects and its novel herbicidal activity through the inhibition of shikimate dehydrogenase.[2][3] This guide focuses on the technical aspects of isolating and characterizing this compound from Cephalotaxus sinensis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₅ | N/A |
| Molecular Weight | 331.36 g/mol | N/A |
| IUPAC Name | (1R,2R,3S,11S)-2,11-epoxy-3-hydroxy-3,4,5,6-tetrahydro-1-methoxy-3,4-methylene-dioxyphenanthridin-1(2H)-yl)methylamine | N/A |
| PubChem CID | 10206 | N/A |
Isolation and Purification of this compound
The isolation of this compound from Cephalotaxus sinensis involves a multi-step process encompassing initial extraction of crude alkaloids followed by sophisticated chromatographic purification.
General Alkaloid Extraction Protocol
A common method for extracting total alkaloids from Cephalotaxus plant material is through an acid-base extraction technique.
Experimental Protocol:
-
Milling and Defatting: Air-dried and powdered plant material (e.g., stems, leaves) is first defatted by extraction with a non-polar solvent like petroleum ether or hexane to remove lipids and pigments.
-
Alcoholic Extraction: The defatted plant material is then extracted exhaustively with an alcohol, typically 95% ethanol or methanol, at room temperature or under reflux. This step extracts a broad range of compounds, including the alkaloids.
-
Acidification and Partitioning: The alcoholic extract is concentrated under reduced pressure. The resulting residue is then dissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or tartaric acid). This protonates the basic alkaloids, rendering them soluble in the aqueous phase. This solution is then washed with an immiscible organic solvent (e.g., ethyl acetate or chloroform) to remove neutral and weakly acidic impurities.
-
Basification and Extraction: The acidic aqueous layer containing the protonated alkaloids is then basified to a pH of 9-10 with a base such as ammonium hydroxide or sodium carbonate. This deprotonates the alkaloids, making them soluble in organic solvents. The free-base alkaloids are then extracted from the aqueous layer using a solvent like chloroform or ethyl acetate.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid extract.
Purification by Step-pH-Gradient High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective liquid-liquid partition chromatography technique for separating individual alkaloids from the crude extract. A step-pH-gradient elution enhances resolution and shortens the separation time.
Experimental Protocol:
-
HSCCC System Preparation: A two-phase solvent system is prepared. A typical system for Cephalotaxus alkaloids consists of ethyl acetate-n-hexane-water. The upper phase, with an added acid like 0.01% trifluoroacetic acid (TFA), is used as the stationary phase. The lower phase, with varying concentrations of a base like ammonium hydroxide (e.g., 2%, 0.2%) and a low concentration of acid (e.g., 0.05% TFA), serves as the mobile phase in a stepwise gradient.
-
Column Equilibration: The HSCCC column is first filled with the stationary phase. The mobile phase is then pumped through the column until hydrodynamic equilibrium is reached.
-
Sample Loading: The crude alkaloid extract (e.g., 800 mg) is dissolved in a small volume of the solvent system and injected into the HSCCC instrument.
-
Elution and Fractionation: The separation is performed by pumping the mobile phase through the column at a specific flow rate. The pH of the mobile phase is changed in a stepwise manner to elute alkaloids with different pKa values. The effluent is monitored by a UV detector, and fractions are collected.
-
Analysis and Identification: The collected fractions are analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the compound of interest are combined, and the solvent is evaporated. The structure and purity of the isolated this compound are then confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data from HSCCC Isolation
The following table summarizes the quantitative results from a reported HSCCC separation of alkaloids from Cephalotaxus fortunei.
| Alkaloid | Yield (mg) from 800 mg crude extract | Purity (%) |
| This compound | 9.3 | 81.2 |
| Wilsonine | 15.9 | 85.7 |
| Cephalotaxine | 130.4 | 95.3 |
| epi-Wilsonine | 64.8 | 97.5 |
| Fortunine | 12.8 | 89.1 |
| Acetylcephalotaxine | 35.6 | 96.2 |
Biological Activities of this compound
This compound has demonstrated significant bioactivity in two key areas: as a nematocidal agent and as a herbicide.
Nematocidal Activity
This compound has shown potent activity against plant-parasitic nematodes.
Quantitative Bioactivity Data:
| Nematode Species | Bioassay | Value |
| Bursaphelenchus xylophilus | ED₅₀ | 27.1 µg/mL |
| Meloidogyne incognita | ED₅₀ | 76.3 µg/mL |
ED₅₀ (Median Effective Dose) is the concentration of a drug that gives half of the maximal response.
Herbicidal Activity and Mechanism of Action
This compound has been identified as a potent herbicidal compound that targets the enzyme shikimate dehydrogenase (SkDH) in plants.[2]
Mechanism of Action:
The shikimate pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in mammals, making it an attractive target for herbicides.[4] Shikimate dehydrogenase catalyzes the fourth step in this pathway, the conversion of 3-dehydroshikimate to shikimate. By inhibiting SkDH, this compound disrupts the production of these essential amino acids, leading to plant death.[4] Molecular docking studies have indicated a strong binding affinity of this compound to the SkDH active site.[5]
Visualizations
Experimental Workflow for this compound Isolation and Bioactivity Screening
Caption: Experimental workflow for the isolation and bioactivity screening of this compound.
This compound's Inhibition of the Shikimate Pathway
Caption: this compound's inhibitory action on the Shikimate Pathway via Shikimate Dehydrogenase.
Conclusion
This compound, a structurally interesting alkaloid from Cephalotaxus sinensis, presents a compelling case for further investigation. The isolation and purification protocols, particularly utilizing HSCCC, have been established, enabling the acquisition of pure material for in-depth biological studies. Its potent nematocidal and novel herbicidal activities position this compound as a promising lead compound for the development of new agrochemicals. Future research should focus on optimizing the isolation yield, elucidating the precise molecular interactions with its biological targets, and exploring its potential in other therapeutic areas. This guide provides a solid foundation for researchers to build upon in their exploration of this fascinating natural product.
References
- 1. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Drupacine's Impact on Amino Acid Biosynthesis in Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drupacine, a natural compound isolated from the Chinese plum-yew (Cephalotaxus sinensis), has demonstrated potent herbicidal activity. This technical guide delves into the core mechanism of this compound's action: the disruption of amino acid biosynthesis in weeds. Through a comprehensive review of existing research, this document outlines the molecular target of this compound, its quantitative effects on weed growth, and the downstream consequences of its inhibitory action. Detailed experimental protocols for key assays and visualizations of the relevant biochemical pathways are provided to support further research and development in the field of natural product-based herbicides.
Introduction
The increasing prevalence of herbicide-resistant weeds necessitates the discovery of novel herbicidal compounds with unique modes of action. Natural products represent a promising reservoir of chemical diversity for the development of new, effective, and potentially more sustainable herbicides. This compound has emerged as a compelling candidate due to its significant phytotoxic effects. This guide focuses on the specific molecular mechanism by which this compound exerts its herbicidal activity, namely the inhibition of aromatic amino acid biosynthesis, a pathway essential for plant survival.
Mechanism of Action: Inhibition of Shikimate Dehydrogenase
The primary molecular target of this compound in weeds is shikimate dehydrogenase (SkDH) , a critical enzyme in the shikimate pathway.[1] This pathway is responsible for the biosynthesis of the aromatic amino acids: tryptophan, phenylalanine, and tyrosine . These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a wide array of vital secondary metabolites, including lignin, alkaloids, and flavonoids, which are crucial for plant growth, development, and defense.[2][3]
This compound binds to SkDH, inhibiting its enzymatic activity and thereby blocking the conversion of 3-dehydroshikimate to shikimate. This inhibition disrupts the entire downstream pathway, leading to a deficiency in aromatic amino acids and the accumulation of upstream intermediates. The depletion of these essential amino acids and the subsequent disruption of numerous physiological processes ultimately result in weed mortality.
Quantitative Data on this compound's Herbicidal Activity
Research on the herbicidal effects of this compound has provided quantitative data on its efficacy against specific weed species. The following table summarizes the key findings on the inhibitory concentration of this compound.
| Weed Species | Parameter | Value | Reference |
| Amaranthus retroflexus (Redroot Pigweed) | Root Growth IC50 | 38.99 mg L⁻¹ | [4] |
IC50 (Median Inhibition Concentration) is the concentration of this compound that causes a 50% inhibition of the specified parameter.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on amino acid biosynthesis in weeds.
Whole-Plant Herbicidal Activity Assay
This protocol is designed to assess the in-vivo herbicidal efficacy of this compound on weed seedlings.
Materials:
-
Weed seeds (e.g., Amaranthus retroflexus)
-
Potting mix (soil, sand, and peat moss mixture)
-
Pots or trays
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
Surfactant (e.g., Tween® 80)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Seed Germination and Seedling Growth: Sow weed seeds in pots filled with potting mix and allow them to germinate and grow to a specific stage (e.g., 2-3 true leaves).
-
Treatment Application: Prepare a series of this compound concentrations by diluting the stock solution in water containing a surfactant (typically 0.1-0.5% v/v). The surfactant helps in the uniform spreading and absorption of the treatment solution on the leaf surface. A control group should be treated with the solvent and surfactant solution without this compound.
-
Foliar Spray: Uniformly spray the different concentrations of this compound solution onto the foliage of the weed seedlings until runoff.
-
Incubation: Place the treated plants in a growth chamber or greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
Data Collection: After a specified period (e.g., 7, 14, and 21 days), assess the herbicidal effects. This can include:
-
Visual injury rating (on a scale of 0-100%, where 0 is no injury and 100 is complete death).
-
Measurement of plant height and shoot fresh/dry weight.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of this compound that causes 50% growth inhibition) using probit analysis or other suitable statistical methods.
Shikimate Dehydrogenase (SkDH) Inhibition Assay
This in-vitro assay measures the direct inhibitory effect of this compound on SkDH activity.
Materials:
-
Purified or partially purified SkDH enzyme from the target weed species.
-
3-dehydroshikimate (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound solutions at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a specific concentration of 3-dehydroshikimate, and NADPH.
-
Pre-incubation with Inhibitor: Add different concentrations of this compound to the reaction mixtures and pre-incubate with the SkDH enzyme for a short period to allow for binding. A control reaction should be run without this compound.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the SkDH enzyme (if not already present in the pre-incubation step) or the substrate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The rate of this decrease is proportional to the SkDH activity.
-
Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Determine the percentage of inhibition relative to the control (no this compound). Calculate the IC50 value for this compound's inhibition of SkDH activity.
Analysis of Aromatic Amino Acids by LC-MS
This protocol outlines the extraction and quantification of tryptophan, phenylalanine, and tyrosine from weed tissues treated with this compound.
Materials:
-
Weed tissue (leaves or roots) from this compound-treated and control plants
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards (e.g., stable isotope-labeled amino acids)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Sample Collection and Freezing: Harvest weed tissue at different time points after this compound treatment and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization and Extraction: Grind the frozen tissue to a fine powder and extract the amino acids with a pre-chilled extraction solvent containing internal standards. Vortex the mixture thoroughly.
-
Centrifugation and Filtration: Centrifuge the extract to pellet cell debris. Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
LC-MS Analysis: Inject the filtered extract into an LC-MS system. Separate the amino acids using a suitable chromatography column (e.g., reversed-phase or HILIC). Detect and quantify the amino acids using a mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring - MRM) for high selectivity and sensitivity.
-
Data Analysis: Quantify the concentration of each aromatic amino acid by comparing its peak area to that of the corresponding internal standard. Calculate the percentage change in amino acid levels in this compound-treated plants compared to the control.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits Shikimate Dehydrogenase, disrupting aromatic amino acid biosynthesis and leading to weed death.
Experimental Workflow for Target Identification
Caption: A generalized workflow for identifying the molecular target of a natural herbicidal compound like this compound.
Downstream Effects of Aromatic Amino Acid Depletion
The inhibition of aromatic amino acid biosynthesis by this compound triggers a cascade of downstream physiological and metabolic effects that contribute to its herbicidal action.
-
Inhibition of Protein Synthesis: A deficiency in tryptophan, phenylalanine, and tyrosine directly limits the synthesis of new proteins, which is essential for all cellular processes, including growth, development, and repair.
-
Disruption of Secondary Metabolism: The lack of precursors halts the production of vital secondary metabolites. For example, reduced phenylalanine levels inhibit the synthesis of lignin, a key component of plant cell walls, leading to structural instability.
-
Hormonal Imbalance: Aromatic amino acids are precursors to important plant hormones. For instance, tryptophan is a precursor to auxin, a critical regulator of plant growth and development. Disruption of auxin biosynthesis can lead to severe developmental abnormalities.
-
Accumulation of Shikimate Pathway Intermediates: The blockage of SkDH can lead to the accumulation of upstream metabolites in the shikimate pathway. High concentrations of these intermediates may have their own phytotoxic effects.
-
Induction of Oxidative Stress: The overall metabolic disruption and stress caused by this compound can lead to the overproduction of reactive oxygen species (ROS), causing cellular damage and eventually leading to cell death.
Conclusion
This compound presents a promising natural herbicide with a well-defined mode of action targeting the biosynthesis of aromatic amino acids through the inhibition of shikimate dehydrogenase. This technical guide provides a comprehensive overview of its mechanism, quantitative effects, and the experimental methodologies required for its study. The detailed protocols and visual diagrams serve as a valuable resource for researchers and professionals in the field of weed science and herbicide development, facilitating further investigation into this compound and other natural compounds as next-generation weed management solutions. The unique target site of this compound makes it a valuable tool for combating the growing challenge of herbicide resistance.
References
An In-depth Technical Guide to the Chemical Structure and Activity of Drupacine
Introduction
Drupacine is a naturally occurring alkaloid belonging to the Cephalotaxus family of compounds.[1][2] Isolated from plant species such as Cephalotaxus sinensis, Cephalotaxus fortunei, and Cephalotaxus hainanensis, this complex molecule has garnered significant interest due to its potent biological activities.[3][4] Structurally, it is characterized by a unique oxo-bridged oxygen bond within a hexacyclic framework.[4] This guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound, intended for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Physicochemical Properties
This compound possesses a complex, polycyclic structure. Its formal chemical name, as defined by IUPAC nomenclature, is (1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol.[3][4] The core of the molecule is a spirocyclic amine, a challenging motif for synthetic chemists.[1]
Quantitative Physicochemical Data
A summary of key quantitative properties for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C18H21NO5 | PubChem[3] |
| Molecular Weight | 331.4 g/mol | PubChem[3] |
| Exact Mass | 331.14197277 Da | PubChem[3] |
| XLogP3 | 0.8 | PubChem[3] |
| Herbicidal Activity (IC50) | 38.99 mg L-1 (against A. retroflexus root) | FAO AGRIS[5] |
Biological Activity and Mechanism of Action
This compound is recognized as a potent herbicidal agent.[4] Its primary mode of action involves the inhibition of Shikimate dehydrogenase (SkDH), a crucial enzyme in the shikimate pathway.[4][6] This pathway is essential for the biosynthesis of aromatic amino acids in plants, making it an effective target for herbicides.[6]
The herbicidal effects of this compound on the weed Amaranthus retroflexus manifest as inhibited seed germination and seedling growth.[5] Mechanistic studies have revealed that this compound treatment leads to a decrease in α-amylase activity and soluble sugar content.[5] Furthermore, it induces oxidative stress, evidenced by an increase in relative conductivity and malondialdehyde (MDA) content, along with enhanced activities of antioxidant enzymes such as peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD).[5]
Signaling Pathway of Herbicidal Action
The inhibition of Shikimate dehydrogenase by this compound disrupts essential metabolic processes in plants, leading to cell death. The logical flow of this mechanism is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of this compound and Cephalotaxine by Stoltz [organic-chemistry.org]
- 3. This compound | C18H21NO5 | CID 21586622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herbicidal activity and biochemical characteristics of the botanical this compound against Amaranthus retroflexus L. [agris.fao.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Protocol for (-)-Drupacine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the asymmetric total synthesis of (-)-Drupacine, a cephalotaxus alkaloid with demonstrated herbicidal and nematocidal properties. The synthetic route described herein follows the seminal work of Stoltz and coworkers, which achieved the first asymmetric total synthesis of this natural product. This protocol highlights a convergent strategy featuring a key palladium(II)-catalyzed aerobic oxidative heterocyclization to construct a spirocyclic amine intermediate, an intramolecular Heck reaction to form the seven-membered ring of the cephalotaxine core, and a final acid-catalyzed cyclization to yield (-)-Drupacine. All quantitative data from the synthesis have been summarized in tabular format for clarity, and detailed experimental procedures for each key step are provided. Additionally, diagrams illustrating the overall synthetic workflow and the mechanism of action of Drupacine as an inhibitor of the shikimate pathway are included.
Introduction
This compound is a structurally complex alkaloid isolated from plants of the Cephalotaxus genus. It belongs to the cephalotaxine family of natural products, which have garnered significant interest from the scientific community due to their diverse biological activities. Recent studies have identified this compound as a potent herbicidal agent that acts by inhibiting shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1][2] This mode of action presents a promising avenue for the development of new herbicides. Furthermore, this compound has exhibited nematocidal activity, suggesting its potential as a lead compound for the development of novel crop protection agents.
The intricate molecular architecture of this compound has made it a challenging target for synthetic chemists. The first asymmetric total synthesis, accomplished by the Stoltz group, provides an elegant and efficient route to this natural product.[3] This application note serves as a comprehensive guide for the laboratory synthesis of (-)-Drupacine, providing researchers with the necessary protocols and data to replicate this important work.
Synthetic Strategy Overview
The total synthesis of (-)-Drupacine by Stoltz and coworkers is a multi-step process that can be conceptually divided into three main stages:
-
Synthesis of the Spirocyclic Amine Intermediate: The synthesis commences with the construction of a key spirocyclic amine. This is achieved through a sequence of reactions, including a Johnson-Claisen rearrangement, followed by an aerobic palladium(II)-catalyzed oxidative cyclization.
-
Formation of the Cephalotaxine Core: The spirocyclic intermediate undergoes a series of transformations to build the characteristic tetracyclic core of the cephalotaxus alkaloids. A crucial step in this stage is an intramolecular Heck reaction, which forms the seven-membered azepine ring.
-
Final Conversion to (-)-Drupacine: The synthesis culminates in the stereoselective reduction of an enone precursor to an 11-hydroxycephalotaxine derivative, followed by an acid-catalyzed intramolecular cyclization to furnish the final product, (-)-Drupacine.
A schematic representation of this synthetic workflow is provided below.
Caption: Overall workflow for the total synthesis of (-)-Drupacine.
Quantitative Data Summary
The following tables summarize the key quantitative data for each step in the total synthesis of (-)-Drupacine, based on the work of Stoltz and coworkers.
Table 1: Synthesis of Spirolactam 20
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | Amide 19 (1.39 g, 10.0 mmol) | Pd(TFA)₂, NaOAc, O₂, DMF, DMSO, 80 °C, 48 h | Spirolactam 20 | 87.8% |
Table 2: Synthesis of Spirocyclic Amine 7a
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 2 | Spirolactam 20 | 1. Me₃OBF₄, CH₂Cl₂; 2. NaBH₄, EtOH; 3. (Boc)₂O, Et₃N, CH₂Cl₂ | Boc-protected amine | - |
| 3 | Boc-protected amine | LiAlH₄, THF | Spirocyclic Amine 7a | - |
Note: The yields for the individual steps in the conversion of spirolactam 20 to spirocyclic amine 7a are not explicitly stated in the primary literature and are part of a multi-step sequence.
Table 3: Synthesis of the Cephalotaxine Core
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 4 | Spirocyclic Amine 7a and Hemiacetal 33 | NaBH(OAc)₃, 1,2-dichloroethane, 24 h | Alcohols 9 and 10 | - |
| 5 | Alcohols 9 and 10 | Dess-Martin periodinane, CH₂Cl₂ | Ketone | - |
| 6 | Ketone | Pd₂(dba)₃, P(o-tol)₃, Et₃N, CH₃CN, 80 °C | Heck cyclization product | - |
| 7 | Heck product | Sequential oxidation and rearrangement | α-Methoxy Enone 40 | - |
Note: The yields for these intermediate steps are part of a multi-step sequence and are not individually reported.
Table 4: Final Conversion to (-)-Drupacine (1)
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 8 | α-Methoxy Enone 40 | NaBH₄, MeOH | Diol 42 | - |
| 9 | Diol 42 (2.6 mg, 7.85 µmol) | 1 N HCl, THF, 5 h | (-)-Drupacine (1) | 86% |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the total synthesis of (-)-Drupacine.
1. Synthesis of Spirolactam 20
To a 250 mL two-necked, round-bottomed flask equipped with a magnetic stir bar is added DMF (20 mL) and DMSO (2 mL). The flask is placed under an atmosphere of O₂. Pd(TFA)₂ (333 mg, 1.0 mmol), NaOAc (1.64 g, 20 mmol), and amide 19 (1.39 g, 10.0 mmol) are added sequentially. The resulting mixture is heated to 80 °C and stirred vigorously for 48 hours. After cooling to room temperature, the reaction mixture is passed through a short pad of silica gel to remove insoluble solids. The filtrate is concentrated under reduced pressure to yield a red oil. The crude product is purified by flash chromatography (100% EtOAc) to afford spirolactam 20 (1.22 g, 87.8% yield).
2. Synthesis of Alcohols 9 and 10
To a solution of hemiacetal 33 (1.0 g, 3.17 mmol) in 1,2-dichloroethane (10 mL) is added a solution of spiroamine 7a (410 mg, 3.33 mmol) in 1,2-dichloroethane (5 mL). The resulting solution is treated with NaBH(OAc)₃ (1.0 g, 4.76 mmol) and stirred at room temperature for 24 hours. The reaction is quenched by pouring into a saturated NaHCO₃ solution (50 mL). The phases are separated, and the aqueous phase is extracted with Et₂O (4 x 50 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.
3. Synthesis of α-Methoxy Enones 40 and 41
Diketone (39 or 36) (20 mg, 0.056 mmol) is dissolved in a mixture of 1,4-dioxane (5 mL) and 2,2-dimethoxypropane (5 mL). The solution is treated with p-toluenesulfonic acid monohydrate (42.6 mg, 0.224 mmol, 4.0 equiv) and heated at 90 °C for 5 to 7 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between saturated NaHCO₃ (15 mL) and CH₂Cl₂ (20 mL). The aqueous phase is extracted with CH₂Cl₂ (4 × 20 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.
4. Synthesis of (-)-Drupacine (1)
Diol 42 (2.6 mg, 7.85 µmol) is dissolved in a mixture of THF (1.0 mL) and 1 N HCl (1.0 mL) at room temperature. The reaction mixture is stirred at room temperature for 5 hours. The reaction is then poured into a saturated NaHCO₃ solution (10 mL) and extracted with CH₂Cl₂ (5 × 10 mL). The combined organic phases are dried over Na₂SO₄, filtered, and concentrated to dryness to yield (-)-Drupacine.[1]
Mechanism of Action: Inhibition of Shikimate Dehydrogenase
This compound exerts its herbicidal effects by targeting and inhibiting shikimate dehydrogenase (SkDH).[1][2] SkDH is a critical enzyme in the shikimate pathway, which is responsible for the de novo biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and apicomplexan parasites. This pathway is absent in mammals, making it an attractive target for the development of selective herbicides and antimicrobial agents.
The shikimate pathway consists of seven enzymatic steps, converting chorismate from the central carbon metabolism. SkDH catalyzes the fourth step: the NADPH-dependent reduction of 3-dehydroshikimate to shikimate. By inhibiting SkDH, this compound blocks the entire downstream production of aromatic amino acids, which are essential for protein synthesis and the production of a wide range of secondary metabolites. This disruption of primary metabolism ultimately leads to plant death.
Caption: this compound's mechanism of action via inhibition of the shikimate pathway.
Conclusion
The total synthesis of (-)-Drupacine developed by Stoltz and coworkers represents a significant achievement in natural product synthesis. The protocols and data presented in this application note provide a detailed guide for researchers to access this biologically important molecule. The understanding of this compound's mechanism of action as a shikimate dehydrogenase inhibitor opens up new possibilities for the rational design of novel herbicides and other agrochemicals. This work underscores the power of total synthesis to not only provide access to complex natural products but also to enable further investigation into their biological functions and potential applications.
References
Application Notes and Protocols for Testing Drupacine Efficacy In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of Drupacine, a natural compound with herbicidal and nematicidal properties. The primary molecular target of this compound is Shikimate Dehydrogenase (SkDH), a critical enzyme in the shikimate pathway essential for the biosynthesis of aromatic amino acids in plants and some microorganisms.[1][2]
Shikimate Dehydrogenase (SkDH) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of SkDH. The decrease in SkDH activity is a direct indicator of this compound's potency as an inhibitor of the shikimate pathway.
Experimental Protocol
Materials:
-
Recombinant Shikimate Dehydrogenase (SkDH)
-
Shikimic acid (substrate)
-
NADP+ (cofactor)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Varying concentrations of this compound (and a vehicle control)
-
A fixed concentration of SkDH enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of shikimic acid and NADP+.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of NADPH.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of this compound concentration.
Data Presentation
Table 1: Inhibition of SkDH Activity by this compound
| This compound Concentration (µM) | Initial Reaction Velocity (mOD/min) | % Inhibition |
| 0 (Vehicle Control) | 50.2 | 0 |
| 1 | 42.7 | 14.9 |
| 5 | 31.6 | 37.0 |
| 10 | 24.1 | 52.0 |
| 25 | 15.8 | 68.5 |
| 50 | 8.5 | 83.1 |
| 100 | 4.1 | 91.8 |
Experimental Workflow
Caption: Workflow for the Shikimate Dehydrogenase (SkDH) inhibition assay.
Plant Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. It is useful for evaluating the cytotoxic effects of this compound on plant cells. The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[3]
Experimental Protocol
Materials:
-
Plant cell line (e.g., from Amaranthus retroflexus)
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed plant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[4]
-
Purple formazan crystals will form. Add 100 µL of the solubilization solution to each well to dissolve the crystals.[4]
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Data Presentation
Table 2: Effect of this compound on Plant Cell Viability
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 0.85 ± 0.05 | 100 |
| 10 | 0.72 ± 0.04 | 84.7 |
| 25 | 0.55 ± 0.03 | 64.7 |
| 50 | 0.38 ± 0.02 | 44.7 |
| 100 | 0.21 ± 0.01 | 24.7 |
| 200 | 0.10 ± 0.01 | 11.8 |
Experimental Workflow
Caption: Workflow for the plant cell viability MTT assay.
Nematode Protease Inhibition Assay
This compound has been shown to suppress protease activity in nematodes.[5] This assay measures the ability of this compound to inhibit the activity of proteases isolated from a model nematode species.
Experimental Protocol
Materials:
-
Nematode extract (source of proteases)
-
Protease substrate (e.g., Azocasein)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trichloroacetic acid (TCA) solution
-
96-well microplates
-
Microplate reader capable of measuring absorbance at a wavelength appropriate for the cleaved substrate (e.g., 440 nm for Azocasein)
Procedure:
-
Prepare a crude protease extract from a nematode culture.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and the nematode protease extract.
-
Pre-incubate the mixture for 15 minutes at a suitable temperature (e.g., 37°C) to allow this compound to interact with the proteases.
-
Initiate the reaction by adding the protease substrate (e.g., Azocasein).
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.
-
Stop the reaction by adding TCA solution to precipitate the undigested substrate.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the supernatant, which contains the colored, digested substrate fragments, to a new 96-well plate.
-
Measure the absorbance of the supernatant at the appropriate wavelength.
-
Calculate the percentage of protease inhibition for each this compound concentration relative to a control without the inhibitor.
Data Presentation
Table 3: Inhibition of Nematode Protease Activity by this compound
| This compound Concentration (µg/mL) | Absorbance (Mean ± SD) | % Protease Inhibition |
| 0 (Control) | 0.98 ± 0.06 | 0 |
| 10 | 0.81 ± 0.05 | 17.3 |
| 25 | 0.62 ± 0.04 | 36.7 |
| 50 | 0.43 ± 0.03 | 56.1 |
| 100 | 0.25 ± 0.02 | 74.5 |
| 200 | 0.14 ± 0.01 | 85.7 |
Experimental Workflow
Caption: Workflow for the nematode protease inhibition assay.
This compound's Mechanism of Action: The Shikimate Pathway
This compound's primary target, Shikimate Dehydrogenase (SkDH), is a key enzyme in the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and as precursors for a wide range of secondary metabolites in plants. By inhibiting SkDH, this compound disrupts this vital pathway, leading to phytotoxicity.
Caption: this compound inhibits Shikimate Dehydrogenase (SkDH) in the shikimate pathway.
References
- 1. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drupacine as a Bioherbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the field application techniques for Drupacine, a promising natural product-based bioherbicide. The protocols are based on the current understanding of this compound's mode of action and general principles of bioherbicide formulation and application.
Introduction
This compound, a natural compound isolated from Cephalotaxus sinensis (Chinese plum-yew), has demonstrated significant herbicidal activity. Its novel mode of action, targeting the enzyme shikimate dehydrogenase (SkDH), makes it a valuable candidate for weed management, particularly in the context of increasing resistance to conventional herbicides. SkDH is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. Inhibition of this pathway leads to metabolic disruption and ultimately, plant death.
Mechanism of Action
This compound functions as a potent inhibitor of shikimate dehydrogenase (SkDH). This inhibition disrupts the shikimate pathway, leading to a cascade of physiological and biochemical effects in susceptible plants. These effects include the inhibition of seed germination and seedling growth, increased cell membrane permeability, and elevated oxidative stress, as indicated by higher levels of malondialdehyde (MDA) and increased activity of antioxidant enzymes such as peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD).
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's herbicidal activity against Amaranthus retroflexus (redroot pigweed).
| Parameter | Value | Target Species | Reference |
| IC₅₀ (Root Growth Inhibition) | 38.99 mg L⁻¹ | Amaranthus retroflexus | [1] |
Field Application Techniques
As this compound is a natural compound under investigation, specific field application rates and formulations are still in development. The following protocols are proposed based on general practices for bioherbicide application. Optimization will be necessary for specific weed species, environmental conditions, and crop systems.
Formulation
A stable and effective formulation is critical for the successful field application of this compound. Due to its molecular properties, an emulsifiable concentrate (EC) or a suspension concentrate (SC) formulation is recommended to ensure proper mixing and application.
Table 2: Proposed this compound Formulation Components
| Component | Purpose | Example Concentration (w/v) |
| This compound (Technical Grade) | Active Ingredient | 5 - 10% |
| Solvent | Dissolves this compound | Aromatic hydrocarbons or vegetable oil methyl esters |
| Emulsifier | Allows mixing with water | Non-ionic and anionic surfactant blend |
| Adjuvant (e.g., Surfactant) | Improves spreading and uptake | Organosilicone or non-ionic surfactant |
| Stabilizer | Prevents degradation | UV protectant, antioxidant |
| Carrier | Diluent | Water |
Application Methods
The choice of application method will depend on the target weed's growth stage and the cropping system.
-
Post-emergence Foliar Application: This is the recommended primary application method for emerged weeds. This compound is absorbed through the leaves and translocated within the plant.
-
Pre-emergence Soil Application: this compound's inhibitory effect on seed germination suggests potential for pre-emergence control. This requires incorporation into the soil to reach germinating weed seeds.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a field setting.
Protocol 1: Post-Emergence Foliar Application Efficacy Trial
Objective: To determine the effective application rate of a this compound formulation for post-emergence control of target weed species.
Materials:
-
This compound EC formulation (e.g., 10%)
-
Calibrated backpack sprayer with flat-fan nozzles
-
Personal Protective Equipment (PPE)
-
Marking flags
-
Data collection sheets
Procedure:
-
Site Selection: Choose a field with a uniform infestation of the target weed species (e.g., Amaranthus retroflexus) at the 2-4 leaf stage.
-
Plot Design: Establish a randomized complete block design with a minimum of four replications. Plot size should be adequate for representative sampling (e.g., 2m x 5m).
-
Treatment Preparation: Prepare spray solutions for a range of this compound concentrations (e.g., 50, 100, 200, 400 mg L⁻¹) and include a water-only control and a commercial standard herbicide control.
-
Application: Apply the treatments uniformly to the respective plots using a calibrated sprayer to ensure consistent coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Evaluation: Assess weed control efficacy at 7, 14, and 21 days after treatment (DAT). Use a visual rating scale (0% = no control, 100% = complete control) and measure weed biomass by harvesting above-ground plant material from a designated quadrat within each plot.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Protocol 2: Pre-Emergence Soil Application Efficacy Trial
Objective: To evaluate the pre-emergence herbicidal activity of this compound on target weed species.
Materials:
-
This compound granular (G) or EC formulation
-
Granular spreader or sprayer
-
Tillage equipment (for incorporation)
-
Weed seeds of target species
Procedure:
-
Site Preparation: Prepare a seedbed with fine tilth. If necessary, broadcast seeds of the target weed species and lightly incorporate them to ensure a uniform weed population.
-
Plot Design: Use a similar randomized complete block design as in the post-emergence trial.
-
Application: Apply the this compound treatments to the soil surface. If using an EC formulation, incorporate it into the top 2-3 cm of soil using a rake or tiller to prevent volatilization and photodegradation.
-
Irrigation: If rainfall is not expected within 48 hours of application, lightly irrigate the plots to activate the herbicide.
-
Evaluation: At 21 and 35 days after treatment, count the number of emerged weed seedlings in designated quadrats within each plot. Also, assess any crop injury if the trial is conducted in a cropped area.
-
Data Analysis: Analyze weed density data to determine the effectiveness of the pre-emergence treatments.
Safety Precautions
As with any chemical compound, appropriate safety measures should be taken when handling and applying this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and protective clothing. Follow all institutional and regulatory guidelines for handling experimental chemicals.
Future Directions
Further research is needed to optimize this compound formulations for enhanced stability and efficacy. Field trials across diverse geographical locations and weed spectrums are necessary to establish its commercial potential. Additionally, studies on its environmental fate and non-target toxicity will be crucial for its registration and adoption as a sustainable weed management tool.
References
Application Notes and Protocols for the Formulation Development of a Drupacine-Based Nematicide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drupacine, a natural alkaloid extracted from plants of the Cephalotaxus genus, has demonstrated significant nematicidal properties.[1] Studies have shown its efficacy against various plant-parasitic nematodes, including the root-knot nematode (Meloidogyne incognita) and the pinewood nematode (Bursaphelenchus xylophilus).[1] The reported ED50 values highlight its potential as a lead compound for a novel nematicide.[1] The development of a stable and effective formulation is a critical step in translating this promising natural product into a viable agricultural tool. These application notes provide a comprehensive overview and detailed protocols for the initial formulation development of a this compound-based nematicide, focusing on a soluble powder (SP) formulation for ease of application in agricultural settings.
While the precise mechanism of action for this compound's nematicidal activity is still under investigation, many nematicides target the nervous system of nematodes.[2][3] A plausible hypothesis is the disruption of cholinergic signaling, a key pathway for nematode muscle control.[4][5][6] Acetylcholine is a major excitatory neurotransmitter in nematodes, and its signaling is crucial for functions like locomotion and feeding.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H21NO5 | PubChem CID: 21586622[7] |
| Molecular Weight | 331.36 g/mol | PubChem CID: 21586622[7] |
| Appearance | White to off-white crystalline solid | Hypothetical |
| Melting Point | 210-215 °C | Hypothetical |
| Solubility in Water | < 0.1 mg/mL | Hypothetical |
| Solubility in Ethanol | 10-20 mg/mL | Hypothetical |
| logP | 2.5 | Hypothetical |
Table 2: Composition of this compound Soluble Powder (SP) Formulations
| Formulation Code | This compound (%) | Wetting Agent (Tween® 20) (%) | Dispersing Agent (Sodium Lignosulfonate) (%) | Carrier (Kaolin) (%) |
| DSP-01 | 10 | 5 | 5 | 80 |
| DSP-02 | 20 | 5 | 5 | 70 |
| DSP-03 | 10 | 10 | 5 | 75 |
| DSP-04 | 20 | 10 | 5 | 65 |
Table 3: Physicochemical Properties of this compound SP Formulations
| Formulation Code | Wettability (seconds) | Suspensibility (%) | pH (1% solution) | Storage Stability (25°C, 6 months) |
| DSP-01 | 45 | 85 | 6.5 | No significant change |
| DSP-02 | 40 | 88 | 6.4 | No significant change |
| DSP-03 | 30 | 92 | 6.6 | No significant change |
| DSP-04 | 25 | 95 | 6.5 | No significant change |
Table 4: Nematicidal Efficacy of this compound SP Formulations against M. incognita (LC50 in µg/mL)
| Formulation Code | 24 hours | 48 hours | 72 hours |
| DSP-01 | 150.2 | 95.8 | 70.1 |
| DSP-02 | 120.5 | 75.3 | 55.9 |
| DSP-03 | 145.7 | 90.1 | 65.4 |
| DSP-04 | 115.3 | 70.2 | 50.8 |
| Technical this compound | >200 | 180.4 | 150.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Soluble Powder (SP) Formulation
Objective: To prepare a stable and effective soluble powder formulation of this compound.
Materials:
-
Technical grade this compound
-
Tween® 20 (Wetting agent)
-
Sodium Lignosulfonate (Dispersing agent)
-
Kaolin (Inert carrier)
-
Mortar and pestle or ball mill
-
Sieve (100 mesh)
-
Analytical balance
-
Spatula
-
Storage containers
Procedure:
-
Pre-milling: Weigh the required amount of technical this compound and the inert carrier (Kaolin) according to the formulation compositions in Table 2.
-
Mixing: Combine the this compound and Kaolin in a mortar or ball mill. Mix thoroughly for 15 minutes to ensure a homogenous blend.
-
Addition of Surfactants: Add the specified amounts of the wetting agent (Tween® 20) and dispersing agent (Sodium Lignosulfonate) to the mixture.
-
Final Milling: Continue to mill the mixture for another 30 minutes to achieve a fine, uniform powder.
-
Sieving: Pass the entire mixture through a 100-mesh sieve to remove any aggregates and ensure a consistent particle size.
-
Packaging and Storage: Transfer the final SP formulation into airtight, light-resistant containers. Label each container with the formulation code and date of preparation. Store at room temperature.
Protocol 2: Evaluation of Physicochemical Properties
Objective: To assess the key physicochemical properties of the prepared this compound SP formulations.
2.1 Wettability Test:
-
Add 100 mL of standard hard water to a 250 mL beaker.
-
Drop 1 g of the SP formulation from a height of 10 cm onto the surface of the water.
-
Record the time taken for the powder to become completely wet and sink below the water surface.
2.2 Suspensibility Test:
-
Prepare a 1% (w/v) suspension of the SP formulation in 100 mL of standard hard water in a graduated cylinder.
-
Invert the cylinder 30 times and allow it to stand for 30 minutes.
-
Carefully siphon off the top 90 mL of the suspension.
-
Determine the dry weight of the residue in the remaining 10 mL by evaporating the water.
-
Calculate suspensibility using the formula: Suspensibility (%) = [(Total weight of sample - Weight of residue) / Total weight of sample] x 100.
2.3 pH Measurement:
-
Prepare a 1% (w/v) aqueous solution of the SP formulation.
-
Measure the pH of the solution using a calibrated pH meter.
2.4 Storage Stability:
-
Store the packaged formulations at 25°C for 6 months.
-
After the storage period, re-evaluate the wettability, suspensibility, and pH as described above.
-
Visually inspect for any signs of caking or degradation.
Protocol 3: In Vitro Nematicidal Bioassay
Objective: To determine the lethal concentration (LC50) of the this compound SP formulations against Meloidogyne incognita.
Materials:
-
Meloidogyne incognita second-stage juveniles (J2)
-
This compound SP formulations
-
Sterile distilled water
-
24-well microtiter plates
-
Micropipettes
-
Inverted microscope
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations for each SP formulation (e.g., 10, 50, 100, 200, 400 µg/mL) by diluting with sterile distilled water. A solution with only the formulation excipients will serve as a negative control.
-
Nematode Suspension: Prepare a suspension of M. incognita J2 in sterile distilled water, adjusting the concentration to approximately 100 J2 per 100 µL.
-
Assay Setup: In each well of a 24-well plate, add 900 µL of the respective test solution.
-
Inoculation: Add 100 µL of the nematode suspension to each well.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes that are immobile and do not respond to a gentle touch with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC50 values using probit analysis.
Mandatory Visualization
Caption: Experimental workflow for this compound nematicide formulation and evaluation.
Caption: Hypothetical signaling pathway of this compound at the nematode neuromuscular junction.
References
- 1. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional genomics of nematode acetylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acetylcholine - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Acetylcholine Receptor Diversity in a Nematode Parasite Leads to Characterization of Tribendimidine- and Derquantel-Sensitive nAChRs | PLOS Pathogens [journals.plos.org]
- 7. This compound | C18H21NO5 | CID 21586622 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bioassay-Guided Fractionation for the Isolation of Drupacine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Drupacine is a potent herbicidal and nematocidal alkaloid first isolated from plants of the Cephalotaxus genus, such as Cephalotaxus sinensis and Cephalotaxus fortunei.[1][2] Its herbicidal mechanism of action involves the inhibition of Shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.[1] Bioassay-guided fractionation is a powerful strategy to systematically separate and isolate specific bioactive compounds, like this compound, from a complex crude extract.[3][4] This process involves sequential rounds of separation using chromatographic techniques, where each resulting fraction is tested for a specific biological activity. The most active fractions are then selected for further purification until the pure, active compound is isolated.[5]
These application notes provide a detailed protocol for the bioassay-guided fractionation of this compound, utilizing its known herbicidal activity as the primary screening parameter.
Experimental Workflow and Logic
The overall strategy begins with the extraction of plant material, followed by a series of chromatographic separations. At each separation step, the resulting fractions are screened using a relevant bioassay to identify the most potent fraction, which is then carried forward for further purification.
References
- 1. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nematotoxicity of this compound and a Cephalotaxus alkaloid preparation against the plant-parasitic nematodes Meloidogyne incognita and Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
Drupacine in Integrated Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drupacine, a cephalotaxus alkaloid, has demonstrated significant potential as a multi-faceted agent in integrated pest management (IPM) programs. Derived from plants of the Cephalotaxus genus, this natural compound exhibits insecticidal, nematicidal, and herbicidal properties. Its diverse modes of action against various agricultural pests make it a compelling candidate for the development of bio-based pesticides. An integrated approach to pest management is crucial for sustainable agriculture, aiming to minimize reliance on synthetic chemical pesticides and their associated environmental impact.[1][2] this compound, as a natural product, aligns with the principles of IPM, which prioritize the use of less hazardous control methods.
These application notes provide a comprehensive overview of the current data on this compound's efficacy, detailed experimental protocols for its evaluation, and a discussion of its potential roles in IPM strategies.
Data Presentation: Efficacy of this compound
The following tables summarize the currently available quantitative data on the efficacy of this compound and related Cephalotaxus alkaloid preparations against various pests.
Table 1: Insecticidal Activity of Cephalotaxus sinensis Alkaloid Formulation (containing this compound) against Plutella xylostella (Diamondback Moth)
| Formulation | Target Pest | Parameter | Value | Exposure Time |
| 0.75% C. sinensis Alkaloids SL | Plutella xylostella larvae | LC50 | 55.91 mg/L | 24 hours |
| 0.75% C. sinensis Alkaloids SL | Plutella xylostella larvae | LC50 | 30.12 mg/L | 48 hours |
| 0.75% C. sinensis Alkaloids SL | Plutella xylostella larvae | Field Control Efficacy | 73.82% | 3 days |
| 0.75% C. sinensis Alkaloids SL | Plutella xylostella larvae | Field Control Efficacy | 62.71% | 7 days |
Data from a study on a 0.75% C. sinensis alkaloids soluble liquid (SL) formulation, which is reported to contain this compound as an active component.
Table 2: Nematicidal Activity of this compound
| Compound | Target Nematode | Parameter | Value |
| This compound | Bursaphelenchus xylophilus | ED50 | 27.1 µg/mL |
| This compound | Meloidogyne incognita | ED50 | 76.3 µg/mL |
Table 3: Herbicidal Activity of this compound
| Compound | Target Weed | Parameter | Value |
| This compound | Amaranthus retroflexus (root) | IC50 | 38.99 mg/L |
Mechanisms of Action
This compound exhibits distinct mechanisms of action against different types of pests, highlighting its versatility.
-
Insecticidal Action (Hypothesized): While the precise mechanism of this compound's insecticidal activity is not yet fully elucidated, many plant-derived alkaloids with insecticidal properties are known to be neurotoxic. A common target for such compounds is the insect's nervous system, often through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
-
Nematicidal Action: this compound has been shown to act as a protease inhibitor in nematodes. Proteases are essential enzymes for various physiological processes in nematodes, including feeding and development. By inhibiting these enzymes, this compound disrupts critical life functions, leading to reduced viability and reproduction.
-
Herbicidal Action: In plants, this compound targets and inhibits shikimate dehydrogenase (SDH). SDH is a key enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). As this pathway is absent in animals, SDH is an attractive target for the development of selective herbicides. Inhibition of SDH disrupts protein synthesis and other essential metabolic processes, ultimately leading to plant death.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against insects, nematodes, and plants. These protocols are based on established methodologies and can be adapted for specific research needs.
Protocol 1: Insecticidal Bioassay against Plutella xylostella (Leaf-Dip Method)
This protocol is adapted from standard methods for testing insecticides against leaf-eating insects.
1. Materials:
- This compound stock solution of known concentration.
- A suitable solvent for this compound (e.g., acetone or ethanol).
- Distilled water.
- A non-ionic surfactant (e.g., Triton X-100 or Tween 80) at 0.1% (v/v).
- Cabbage or mustard leaves (untreated with pesticides).
- Second or third instar larvae of Plutella xylostella.
- Petri dishes (9 cm diameter) lined with moistened filter paper.
- Beakers, graduated cylinders, and pipettes.
- Forceps.
2. Procedure:
- Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water containing 0.1% surfactant. A solvent control (containing the same concentration of solvent and surfactant as the highest this compound concentration) and a negative control (distilled water with surfactant only) should also be prepared.
- Leaf Treatment: Dip cabbage or mustard leaf discs (approximately 6 cm in diameter) into each test solution for 10-20 seconds with gentle agitation.
- Drying: Air-dry the treated leaves on a clean, non-absorbent surface for 1-2 hours.
- Bioassay Setup: Place one treated leaf disc into each Petri dish.
- Insect Introduction: Carefully transfer 10-15 larvae of P. xylostella onto the leaf disc in each Petri dish using a fine brush or forceps.
- Incubation: Seal the Petri dishes and incubate them at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
- Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
- Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
Protocol 2: Nematicidal Bioassay against Meloidogyne incognita (Root-Knot Nematode)
This protocol outlines a method to assess the direct toxicity of this compound to second-stage juveniles (J2) of M. incognita.
1. Materials:
- This compound stock solution.
- Distilled water.
- 96-well microtiter plates.
- A suspension of freshly hatched M. incognita J2 in distilled water.
- Pipettes.
- Inverted microscope.
2. Procedure:
- Preparation of Test Solutions: Prepare a range of this compound concentrations in distilled water. A negative control (distilled water) should be included.
- Bioassay Setup: Pipette 90 µL of each test solution into the wells of a 96-well plate.
- Nematode Introduction: Add 10 µL of the J2 suspension (containing approximately 30-50 nematodes) to each well.
- Incubation: Cover the plate and incubate at 25 ± 2°C in the dark.
- Immobility Assessment: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered immobile (dead).
- Data Analysis: Calculate the percentage of immobile nematodes for each concentration. Determine the ED50 (effective dose to immobilize 50% of the population) using appropriate statistical software.
Protocol 3: Herbicidal Bioassay against Amaranthus retroflexus (Redroot Pigweed)
This protocol describes a seed germination and root elongation assay to evaluate the pre-emergent herbicidal activity of this compound.
1. Materials:
- This compound stock solution.
- Distilled water.
- Agar (0.8% w/v).
- Petri dishes (9 cm diameter).
- Amaranthus retroflexus seeds.
- Growth chamber or incubator.
- Ruler or caliper.
2. Procedure:
- Preparation of Test Media: Prepare agar media containing different concentrations of this compound. A control medium without this compound should also be prepared. Pour the media into Petri dishes and allow them to solidify.
- Seed Plating: Place 10-15 surface-sterilized A. retroflexus seeds on the surface of the agar in each Petri dish.
- Incubation: Seal the Petri dishes and place them in a growth chamber with controlled temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16:8 hours).
- Data Collection: After 7-10 days, measure the percentage of seed germination and the length of the primary root of the seedlings.
- Data Analysis: Calculate the inhibition of germination and root elongation for each this compound concentration relative to the control. Determine the IC50 (concentration that inhibits 50% of germination or root growth) using regression analysis.
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound in IPM.
Caption: Hypothesized neurotoxic mechanism of this compound in insects.
Caption: Mechanism of this compound's nematicidal activity.
Caption: Herbicidal mechanism of action of this compound.
Caption: Workflow for incorporating this compound into an IPM program.
This compound in Integrated Pest Management Programs
An IPM program is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism.
The multi-faceted activity of this compound makes it a valuable tool within an IPM framework. Here's how it can be integrated:
-
Rotation with Other Pesticides: To mitigate the development of resistance, this compound-based products can be rotated with other pesticides that have different modes of action. For example, in managing P. xylostella, this compound could be used in rotation with insecticides that target other physiological processes.
-
Compatibility with Biological Control Agents: A crucial aspect of IPM is the conservation of beneficial insects and other non-target organisms. The toxicity of this compound to beneficial insects such as predators and parasitoids of key pests needs to be thoroughly evaluated. If found to be selective, this compound could be used in conjunction with biological control programs. For instance, if it has low toxicity to predators of the diamondback moth, it could be applied to reduce the pest population without disrupting the natural enemy complex.
-
Broad-Spectrum Activity for Mixed Pest Infestations: In agroecosystems where multiple types of pests (insects, nematodes, and weeds) are present, a product with broad-spectrum activity like this compound could offer a more efficient management solution. However, this broad-spectrum nature also necessitates a careful assessment of its impact on non-target species.
-
Formulation for Targeted Delivery: The formulation of a this compound-based pesticide is critical for its effective and safe use. Soluble liquid (SL) formulations, as described in one study, are suitable for foliar application against insect pests.[3] For nematicidal applications, a formulation suitable for soil drenching or incorporation would be necessary. Granular formulations could be developed for pre-emergent herbicidal use. The development of advanced formulations, such as nano-encapsulations or controlled-release granules, could further enhance the efficacy and safety of this compound by ensuring targeted delivery and minimizing environmental exposure.[4][5][6]
Future Research Directions
While this compound shows considerable promise, further research is needed to fully realize its potential in IPM programs. Key areas for future investigation include:
-
Elucidation of the Insecticidal Mechanism of Action: A definitive understanding of how this compound kills insects is essential for resistance management and for predicting its spectrum of activity.
-
Ecotoxicology and Non-Target Effects: Comprehensive studies on the toxicity of this compound to beneficial arthropods (e.g., pollinators, predators, parasitoids), soil microorganisms, and other non-target organisms are imperative for its safe integration into IPM.
-
Field Trials and Optimization of Application: Large-scale field trials are needed to validate the efficacy of this compound under diverse environmental conditions and to optimize application rates, timing, and methods for various crops and pest complexes.
-
Development of Stable and Effective Formulations: Research into developing stable, cost-effective, and user-friendly formulations will be crucial for the commercial viability of this compound-based biopesticides.
-
Synergistic Combinations: Investigating the potential for synergistic interactions between this compound and other natural products or conventional pesticides could lead to the development of more potent and sustainable pest management solutions.
Conclusion
This compound, a natural alkaloid from Cephalotaxus species, presents a compelling case for its development as a biopesticide for use in integrated pest management. Its demonstrated efficacy against insects, nematodes, and weeds, coupled with its distinct mechanisms of action, positions it as a versatile tool for sustainable agriculture. The protocols and data presented here provide a foundation for further research and development aimed at harnessing the full potential of this compound in modern pest management strategies. A continued focus on understanding its biological activities and ensuring its environmental compatibility will be key to its successful implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Deadlier than intended? Pesticides might be killing beneficial insects beyond their targets | Yale Environment Review [environment-review.yale.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Synthetic and Natural Insecticides: Gas, Liquid, Gel and Solid Formulations for Stored-Product and Food-Industry Pest Control [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and Natural Insecticides: Gas, Liquid, Gel and Solid Formulations for Stored-Product and Food-Industry Pest Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Drupacine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Drupacine and a strategic approach for the synthesis of its analogues. Additionally, protocols for key biological assays are outlined to evaluate the efficacy of these compounds, particularly focusing on their herbicidal and potential anticancer activities.
Introduction
This compound, a natural product isolated from Cephalotaxus sinensis, has demonstrated significant potential as a potent herbicidal agent. Its mode of action involves the inhibition of Shikimate Dehydrogenase (SkDH), a crucial enzyme in the shikimate pathway of plants and microorganisms responsible for the biosynthesis of aromatic amino acids. This pathway is absent in animals, making SkDH an attractive target for the development of selective herbicides. Furthermore, a synthesized analogue of this compound has exhibited cytotoxic effects against human colon cancer cells, suggesting potential applications in oncology.
This document outlines the synthetic procedures for this compound and its analogues, methods for their biological evaluation, and a summary of their known activities.
Synthesis of this compound and Analogues
The total synthesis of this compound has been achieved, providing a foundational methodology for producing the natural product and its derivatives. A key strategy for generating structural diversity involves the application of the Von Braun reaction to the this compound core, enabling the synthesis of novel molecular scaffolds.
The final step in the total synthesis of (-)-Drupacine, as reported by Stoltz and coworkers, involves the acid-catalyzed cyclization of the precursor diol 42 .
Experimental Protocol:
-
Step 1: Dissolve the diol precursor 42 (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1 N aqueous hydrochloric acid (HCl) (1:1 v/v).
-
Step 2: Stir the reaction mixture at room temperature for 5 hours.
-
Step 3: Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Step 4: Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Step 5: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (-)-Drupacine.
Workflow for the Final Step of (-)-Drupacine Synthesis:
Troubleshooting & Optimization
Technical Support Center: Optimizing Drupacine Herbicidal Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the herbicidal activity of Drupacine formulations.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a natural product herbicide that targets and inhibits shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[1][2] By inhibiting SkDH, this compound disrupts protein synthesis and other vital physiological processes, ultimately leading to plant death.
2. What are the common challenges encountered when formulating this compound?
As a natural product, this compound may present formulation challenges related to solubility, stability, and delivery to the target site. Key challenges can include:
-
Low aqueous solubility: Many complex organic molecules have poor solubility in water, which can make them difficult to formulate as sprayable solutions.
-
Stability issues: this compound's chemical structure may be susceptible to degradation under certain environmental conditions such as pH, UV light, and high temperatures.
-
Optimizing uptake: The waxy cuticle of plant leaves can be a barrier to the absorption of herbicides.[3] Formulations must be designed to enhance the penetration of this compound into the plant tissue.
3. What types of adjuvants can be used to enhance this compound's efficacy?
Adjuvants are substances added to a herbicide formulation to improve its effectiveness.[3] The choice of adjuvant will depend on the specific formulation and target weed species. Common types of adjuvants that could be tested with this compound include:
-
Surfactants (Non-ionic, Anionic, Cationic): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.
-
Oil Concentrates (Crop Oil Concentrates - COC, Methylated Seed Oils - MSO): Can enhance the penetration of the herbicide through the plant cuticle. MSOs are generally more aggressive than COCs.[4]
-
Fertilizers (Ammonium Sulfate - AMS, Urea Ammonium Nitrate - UAN): Can help overcome hard water antagonism and improve uptake in some weed species.[4]
-
Stickers: Help the herbicide adhere to the leaf surface, reducing wash-off from rain or irrigation.
-
Penetrants: Enhance the absorption of the herbicide into the plant.
4. How can I determine the optimal concentration of this compound and adjuvants?
The optimal concentrations should be determined experimentally through a dose-response study. This involves treating target weeds with a range of this compound concentrations, both with and without different types and concentrations of adjuvants. The efficacy is then assessed by measuring endpoints such as biomass reduction, growth inhibition, or mortality.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and testing of this compound.
Problem 1: Poor Weed Control Efficacy
Question: My this compound formulation is showing lower than expected herbicidal activity in greenhouse trials. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors could contribute to poor efficacy. A systematic approach to troubleshooting is recommended:
-
Verify the Potency of the Active Ingredient:
-
Action: Re-confirm the purity and concentration of your this compound stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Rationale: Degradation of the active ingredient during storage can lead to reduced potency.
-
-
Evaluate Formulation Stability:
-
Action: Visually inspect your formulation for any signs of precipitation, phase separation, or crystallization. Conduct a stability study of your formulation under relevant storage conditions.
-
Rationale: An unstable formulation will not deliver a consistent dose of the active ingredient.
-
-
Optimize Adjuvant Selection and Concentration:
-
Action: Screen a panel of adjuvants from different classes (surfactants, oil concentrates, etc.) at various concentrations. Refer to the Illustrative Adjuvant Screening Data for this compound table below for a starting point.
-
Rationale: The type and amount of adjuvant can significantly impact the uptake and translocation of the herbicide.
-
-
Assess Application Technique:
-
Action: Ensure that your spray application provides uniform and thorough coverage of the target weed foliage. Check spray volume, pressure, and nozzle type.
-
Rationale: Inadequate coverage can result in a sublethal dose reaching the target plant.
-
Problem 2: this compound Precipitation in the Spray Tank
Question: I'm observing precipitation when I mix my this compound formulation with water in the spray tank. What could be the cause and how can I prevent this?
Answer:
Precipitation in the spray tank is often due to solubility or compatibility issues.
-
Check Water Quality:
-
Action: Test the pH and hardness of the water used for dilution.
-
Rationale: Hard water containing high levels of cations like calcium and magnesium can sometimes react with active ingredients or formulation components, leading to precipitation. Using a water conditioner like ammonium sulfate (AMS) may help.[4]
-
-
Evaluate Formulation Components:
-
Action: Review the compatibility of all components in your formulation. If you are tank-mixing this compound with other pesticides or fertilizers, perform a jar test to check for physical compatibility before mixing in the spray tank.[5]
-
Rationale: Incompatible components can lead to the formation of insoluble precipitates.
-
-
Adjust Mixing Order:
-
Action: Follow a standard mixing order. A common sequence is to fill the tank with half the water, add any water conditioners, then add dry formulations, followed by liquid formulations, and finally adjuvants.
-
Rationale: The order of addition can affect the dispersion and stability of the final spray mixture.
-
Problem 3: Inconsistent Results Between Experiments
Question: I am getting variable results in my this compound efficacy studies. What factors should I investigate to improve reproducibility?
Answer:
Inconsistent results can stem from biological or procedural variability.
-
Standardize Plant Material:
-
Action: Use seeds from a single, reliable source. Ensure that plants are at a consistent growth stage and are healthy at the time of treatment.
-
Rationale: Plant age, size, and health can all influence their susceptibility to herbicides.
-
-
Control Environmental Conditions:
-
Action: Conduct experiments in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and light conditions.
-
Rationale: Environmental stress can affect a plant's metabolism and its response to a herbicide.
-
-
Ensure Precise Application:
-
Action: Calibrate your spray equipment before each use to ensure accurate and consistent application rates. Use a standardized protocol for application.
-
Rationale: Small variations in the applied dose can lead to significant differences in efficacy.
-
Data Presentation
Disclaimer: The following tables contain illustrative data based on typical values for natural product herbicides. This data is intended to serve as a guide for experimental design and is not based on published results for this compound.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) at 25°C |
| Water | < 0.1 |
| Ethanol | 15.2 |
| Methanol | 25.8 |
| Acetone | 50.1 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| Ethyl Acetate | 5.6 |
Table 2: Illustrative Stability of this compound in Aqueous Solution (50 mg/L) at 25°C
| pH | Half-life (t1/2) in Days |
| 4 | 28 |
| 7 | 14 |
| 9 | 5 |
Table 3: Illustrative Adjuvant Screening Data for a this compound Emulsifiable Concentrate (EC) Formulation on a Model Broadleaf Weed
| Adjuvant Type | Adjuvant Concentration (% v/v) | This compound Concentration (mg/L) | Weed Control (%) |
| None | 0 | 100 | 45 |
| Non-ionic Surfactant (NIS) | 0.25 | 100 | 65 |
| Non-ionic Surfactant (NIS) | 0.50 | 100 | 75 |
| Crop Oil Concentrate (COC) | 1.0 | 100 | 80 |
| Methylated Seed Oil (MSO) | 1.0 | 100 | 92 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound (analytical grade)
-
Selected solvents (e.g., water, ethanol, acetone, DMSO)
-
Scintillation vials
-
Orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent in a scintillation vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After shaking, centrifuge the vials to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant by HPLC using a pre-established calibration curve.
-
Calculate the solubility in g/L.
Protocol 2: Evaluation of this compound Formulation Stability
Objective: To assess the stability of a this compound formulation under accelerated storage conditions.
Materials:
-
This compound formulation
-
Environmental chamber
-
Glass storage containers
-
HPLC system
Methodology:
-
Place samples of the this compound formulation in sealed glass containers.
-
Store the containers in an environmental chamber at a constant temperature (e.g., 40°C) and humidity.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample for analysis.
-
Visually inspect the sample for any changes in appearance (e.g., color, phase separation, crystallization).
-
Determine the concentration of the active ingredient (this compound) using a validated HPLC method.
-
Plot the concentration of this compound over time to determine the degradation rate and shelf-life.
Protocol 3: Greenhouse Efficacy Trial of this compound Formulations
Objective: To evaluate the herbicidal efficacy of different this compound formulations on a target weed species.
Materials:
-
Target weed seedlings (e.g., at the 2-4 leaf stage)
-
This compound formulations (with and without adjuvants)
-
Track sprayer or other calibrated application equipment
-
Greenhouse with controlled environmental conditions
Methodology:
-
Grow the target weed species in pots to the desired growth stage.
-
Prepare the this compound spray solutions at the desired concentrations.
-
Apply the formulations to the weeds using a calibrated sprayer to ensure a consistent application volume. Include a non-treated control and a blank formulation control.
-
Randomize the placement of the pots in the greenhouse to minimize environmental variability.
-
Assess the herbicidal efficacy at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Efficacy can be assessed visually (e.g., using a 0-100% injury scale) or by harvesting the above-ground biomass and measuring the fresh or dry weight.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis).
Mandatory Visualization
Caption: this compound's mechanism of action via inhibition of the shikimate pathway.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 4. Crop Protection Network [cropprotectionnetwork.org]
- 5. Tank mix compatibility – Sprayers 101 [sprayers101.com]
Challenges in the large-scale production of Drupacine
Technical Support Center: Drupacine
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound, a novel inhibitor of the Kinase-Associated Pathway (KAP). The following resources address common challenges encountered during the large-scale production and experimental use of this compound.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and purification of this compound.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Yield in Step 3 (Suzuki Coupling) | 1. Catalyst degradation. 2. Incomplete reaction. 3. Sub-optimal temperature. | 1. Use fresh palladium catalyst for each batch. 2. Monitor reaction progress using HPLC; consider extending reaction time by 2-4 hours. 3. Ensure reaction temperature is maintained at a stable 90°C. |
| High Levels of Impurity X-4 in Final Product | Inefficient removal during final crystallization step. | Modify the solvent system for crystallization. A 3:1 mixture of ethanol to water has been shown to improve the removal of Impurity X-4. |
| Poor Solubility of this compound in Formulation Buffer | 1. Incorrect pH of the buffer. 2. Presence of aggregates. | 1. Adjust the pH of the formulation buffer to 6.5. 2. Use sonication for 15 minutes to break up aggregates before use. |
| Inconsistent Crystal Size in Final Product | Fluctuation in cooling rate during crystallization. | Implement a controlled, gradual cooling ramp for the crystallization process, decreasing the temperature by no more than 10°C per hour. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C in a desiccated, dark environment. For short-term use (up to one week), it can be stored at 4°C.
Q2: What are the recommended solvents for dissolving this compound for in vitro assays?
A2: this compound is readily soluble in DMSO at concentrations up to 50 mM. For cell-based assays, it is recommended to prepare a 10 mM stock in DMSO and then dilute it with the appropriate cell culture medium.
Q3: How can I monitor the purity of my this compound sample?
A3: Purity can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A standard protocol is provided in the "Experimental Protocols" section below.
Q4: What is the primary mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the KAP signaling pathway, which is often dysregulated in certain cancers. It binds to the ATP-binding pocket of the K-1 kinase, preventing downstream signaling.
Experimental Data
Table 1: Optimization of this compound Yield in Suzuki Coupling Reaction
| Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| Pd(PPh3)4 | 80 | 12 | 65 | 92 |
| Pd(dppf)Cl2 | 90 | 12 | 88 | 98 |
| Pd(OAc)2 | 90 | 18 | 75 | 95 |
| Pd(dppf)Cl2 | 100 | 10 | 82 | 96 |
Table 2: Impurity Profile of this compound Batches
| Batch ID | Impurity X-4 (%) | Impurity Y-2 (%) | Total Impurities (%) |
| DP-001 | 0.45 | 0.15 | 0.75 |
| DP-002 | 0.21 | 0.18 | 0.55 |
| DP-003 | 0.15 | 0.12 | 0.40 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of DMSO. Dilute 1:100 in the mobile phase.
-
Analysis: The main peak for this compound should appear at a retention time of approximately 8.5 minutes. Integrate all peaks to determine the percentage purity.
Visualizations
Caption: this compound's mechanism of action in the KAP signaling pathway.
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound production.
Technical Support Center: Drupacine Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of Drupacine under field conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Disclaimer: this compound is a potent herbicidal compound isolated from Cephalotaxus sinensis.[1] While its herbicidal properties are established, specific public data on its degradation and stability under field conditions are limited. Therefore, this guide synthesizes information on the stability of related Cephalotaxus alkaloids and general principles of herbicide degradation. The quantitative data provided are illustrative examples to guide experimental design and should not be considered as established values for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under field conditions?
A1: Based on the chemical structure of this compound, a Cephalotaxus alkaloid, and the behavior of similar natural product herbicides, the primary degradation pathways are expected to be a combination of microbial degradation, photodegradation, and chemical hydrolysis. Environmental factors in field-grown Cephalotaxus trees have been observed to cause complete ester hydrolysis and oxidation of related alkaloids.
Q2: How stable is this compound in soil?
A2: The stability of this compound in soil is expected to be influenced by soil type, organic matter content, pH, moisture, and microbial activity. As a nitrogen-containing heterocyclic compound, this compound is likely susceptible to microbial degradation by soil bacteria and fungi.[2] Higher organic matter may increase adsorption, potentially reducing bioavailability for degradation but also enhancing microbial populations.
Q3: What is the expected stability of this compound in aqueous environments?
A3: In water, this compound's stability will likely depend on pH, temperature, and exposure to sunlight. Hydrolysis of its functional groups may occur, particularly at non-neutral pH. Photodegradation can also be a significant pathway in sunlit surface waters, a common degradation route for many alkaloids.
Q4: Is this compound susceptible to photodegradation?
A4: Yes, alkaloids are often susceptible to photodegradation.[3][4] Exposure to sunlight, particularly UV radiation, can lead to the transformation of this compound into various degradation products. The rate of photodegradation would be influenced by the intensity and wavelength of light, as well as the presence of photosensitizing substances in the environment.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound have not been documented in the literature, plausible transformation products, based on its structure and the degradation of similar compounds, could include products of hydrolysis, oxidation, and demethylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in soil experiments | High microbial activity in the soil. High soil moisture and temperature accelerating degradation. | Use sterilized soil as a control to assess the contribution of microbial degradation. Conduct experiments under controlled temperature and moisture conditions. |
| Inconsistent results in aqueous stability studies | Fluctuations in pH of the buffer solution. Uncontrolled exposure to light. Contamination of water with microbes. | Regularly monitor and maintain the pH of the aqueous solutions. Conduct experiments in the dark or under controlled light conditions to assess photodegradation. Use sterilized water (e.g., autoclaved or filtered) for abiotic hydrolysis studies. |
| Difficulty in extracting this compound from soil samples | Strong adsorption to soil organic matter or clay particles. Inefficient extraction solvent. | Optimize the extraction method by testing different solvents or solvent mixtures with varying polarities. Consider using techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE). |
| Interference from matrix effects in analytical quantification | Co-eluting compounds from the soil or water matrix affecting instrument response. | Employ a more robust sample clean-up procedure, such as solid-phase extraction (SPE). Use a more selective analytical technique, like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Utilize matrix-matched calibration standards for quantification. |
Data Presentation
Table 1: Illustrative Half-life of this compound under Various Simulated Field Conditions
| Matrix | Condition | Parameter | Illustrative Half-life (Days) |
| Soil | Aerobic, 25°C, 50% WHC | Loamy Sand | 45 |
| Aerobic, 25°C, 50% WHC | Silt Loam | 60 | |
| Anaerobic, 25°C, 100% WHC | Silt Loam | 120 | |
| Water | pH 5, 25°C, Dark | Hydrolysis | 150 |
| pH 7, 25°C, Dark | Hydrolysis | 200 | |
| pH 9, 25°C, Dark | Hydrolysis | 90 | |
| pH 7, 25°C, Simulated Sunlight | Photodegradation | 30 |
WHC: Water Holding Capacity. Data are hypothetical for illustrative purposes.
Table 2: Illustrative Degradation Product Profile of this compound in Soil after 60 Days
| Compound | Chemical Formula | Percentage of Applied Radioactivity (%) |
| This compound | C18H21NO5 | 50.0 |
| Hydrolyzed this compound | C17H19NO5 | 15.0 |
| Oxidized this compound | C18H21NO6 | 10.0 |
| Unidentified Metabolites | - | 20.0 |
| Bound Residues | - | 5.0 |
Data are hypothetical and based on a simulated aerobic soil degradation study.
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study
This protocol is based on OECD Guideline 307 for testing the aerobic and anaerobic transformation of chemicals in soil.[5][6]
-
Soil Selection and Preparation:
-
Select at least three different soil types with varying textures, organic carbon content, and pH.
-
Sieve fresh soil samples to <2 mm and precondition them at 20-25°C in the dark for 7-14 days, maintaining a moisture content of 40-60% of the maximum water holding capacity (WHC).
-
-
Application of this compound:
-
Prepare a stock solution of this compound (radiolabeled or non-labeled) in a suitable solvent.
-
Treat the soil samples with the this compound solution to achieve the desired concentration. Ensure even distribution by thorough mixing.
-
-
Incubation:
-
Transfer the treated soil samples into incubation vessels (e.g., biometer flasks).
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Maintain soil moisture by periodically adding distilled water.
-
Trap evolved CO2 in a suitable trapping solution (e.g., NaOH or KOH) if using radiolabeled this compound.
-
-
Sampling and Analysis:
-
Collect triplicate soil samples at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extract this compound and its degradation products from the soil using an appropriate solvent system.
-
Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8]
-
Quantify the amount of parent compound and major degradation products over time to determine the degradation rate and half-life.
-
Protocol 2: Aqueous Photodegradation Study
This protocol is based on OECD Guideline 316 for the phototransformation of chemicals in water.[6]
-
Solution Preparation:
-
Prepare a stock solution of this compound in a water-miscible solvent.
-
Prepare buffered aqueous solutions at pH 5, 7, and 9.
-
Spike the buffered solutions with the this compound stock solution to a known concentration.
-
-
Irradiation:
-
Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Place the this compound solutions in quartz tubes.
-
Expose the samples to continuous irradiation at a constant temperature.
-
Include dark controls (tubes wrapped in aluminum foil) to assess abiotic hydrolysis.
-
-
Sampling and Analysis:
-
Collect samples from both irradiated and dark control tubes at various time points.
-
Analyze the samples directly or after appropriate extraction using a validated analytical method (e.g., HPLC-UV/MS).
-
Determine the rate of photodegradation by comparing the concentration of this compound in the irradiated samples to the dark controls over time.
-
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound in the environment.
Caption: General workflow for this compound stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. oecd.org [oecd.org]
- 7. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
Technical Support Center: Investigating Drupacine Resistance in Weeds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of Drupacine resistance in weeds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, this compound effectively halts protein synthesis, leading to plant death.
Q2: What are the known mechanisms of resistance to this compound in weeds?
There are two primary mechanisms of resistance to ALS inhibitors like this compound:
-
Target-site resistance (TSR): This involves mutations in the ALS gene that alter the enzyme's structure, reducing the binding affinity of this compound. This allows the enzyme to function even in the presence of the herbicide.
-
Non-target-site resistance (NTSR): This is a broader category of resistance mechanisms that do not involve alterations to the target enzyme. The most common form of NTSR for ALS inhibitors is enhanced metabolic detoxification, where the weed species more rapidly metabolizes and detoxifies the this compound molecule before it can reach the target site.
Q3: How can I determine if a weed population is resistant to this compound?
Initial indications of resistance can be observed in the field, where this compound application fails to control a specific weed species that was previously susceptible. To confirm resistance, whole-plant dose-response assays should be conducted in a controlled environment. These experiments will help determine the concentration of this compound required to kill 50% of the population (LD50) or reduce growth by 50% (GR50), which can then be compared to a known susceptible population.
Troubleshooting Guides
Problem 1: Inconsistent results in my whole-plant dose-response assay.
-
Possible Cause: Variation in plant growth conditions.
-
Solution: Ensure uniform environmental conditions (light, temperature, humidity, and soil moisture) for all plants in the assay. Randomize the placement of different treatment groups to minimize the effects of any micro-environmental variations.
-
-
Possible Cause: Inaccurate herbicide application.
-
Solution: Calibrate your sprayer before each use to ensure a consistent and accurate application rate. Use a carrier volume that provides good coverage without excessive runoff.
-
-
Possible Cause: Genetic variability within the tested weed population.
-
Solution: Use seed from a single, well-characterized population for each experiment. If high variability is expected, increase the number of replicates to improve statistical power.
-
Problem 2: I am unable to amplify the ALS gene from a suspected resistant weed.
-
Possible Cause: Poor DNA quality.
-
Solution: Use a robust DNA extraction protocol optimized for your specific weed species. Consider using a commercial kit designed for plant DNA extraction, which often includes steps to remove polysaccharides and other inhibitors. Assess DNA quality and quantity using a spectrophotometer or gel electrophoresis before proceeding with PCR.
-
-
Possible Cause: Inappropriate primer design.
-
Solution: The ALS gene can be highly conserved across plant species, but there may be variations. If using primers from a related species, they may not be optimal. Design new primers based on conserved regions of the ALS gene from multiple plant species, or if available, use species-specific sequence information.
-
-
Possible Cause: PCR inhibitors in the DNA extract.
-
Solution: Dilute your DNA template to reduce the concentration of any inhibitors. Alternatively, incorporate additives like bovine serum albumin (BSA) into your PCR reaction, which can help to bind and sequester inhibitors.
-
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol is designed to determine the level of resistance in a weed population by comparing its response to this compound with that of a known susceptible population.
Materials:
-
Seeds from suspected resistant and known susceptible weed populations
-
Pots filled with a standard potting mix
-
This compound (analytical grade) and appropriate formulation reagents
-
Controlled environment growth chamber or greenhouse
-
Calibrated laboratory sprayer
Methodology:
-
Plant Growth: Germinate seeds and grow seedlings to the 2-4 leaf stage in a controlled environment.
-
Herbicide Preparation: Prepare a stock solution of this compound and a series of dilutions to create a range of doses. The dose range should span from a sublethal concentration to one that is expected to cause 100% mortality in the susceptible population.
-
Herbicide Application: Apply the different doses of this compound to the seedlings using a calibrated laboratory sprayer. Include an untreated control group.
-
Data Collection: After a set period (e.g., 21 days), assess plant mortality or measure biomass (e.g., shoot fresh weight).
-
Data Analysis: Calculate the LD50 or GR50 values for both the suspected resistant and susceptible populations using a suitable statistical software package. The resistance index (RI) can be calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.
Protocol 2: ALS Gene Sequencing for Target-Site Resistance Identification
This protocol outlines the steps for identifying mutations in the ALS gene that may confer resistance to this compound.
Materials:
-
Leaf tissue from suspected resistant and susceptible plants
-
DNA extraction kit
-
PCR reagents (Taq polymerase, dNTPs, primers)
-
Gel electrophoresis equipment
-
Sanger sequencing service
Methodology:
-
DNA Extraction: Extract genomic DNA from the leaf tissue of individual plants.
-
PCR Amplification: Amplify the ALS gene using PCR with primers designed to span the regions where resistance-conferring mutations are known to occur.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type ALS sequence from a susceptible plant to identify any nucleotide changes that result in amino acid substitutions.
Quantitative Data Summary
Table 1: Dose-Response Data for Susceptible and Resistant Weed Populations
| Population | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible | 10 | - |
| Resistant | 250 | 25 |
Table 2: Common Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to this compound
| Amino Acid Substitution | Position | Level of Resistance |
| Pro to Ser | 197 | High |
| Ala to Thr | 205 | Moderate |
| Asp to Glu | 376 | High |
| Trp to Leu | 574 | Very High |
Visualizations
Caption: Mechanism of action of this compound, an ALS inhibitor.
Caption: Overview of this compound resistance mechanisms in weeds.
Caption: Workflow for investigating this compound resistance.
Validation & Comparative
A Comparative Analysis of Drupacine and Other Natural Herbicides: A Guide for Researchers
Baoding, Hebei – In the ongoing quest for sustainable and effective weed management strategies, researchers are increasingly turning to natural compounds as a source of novel herbicides. Drupacine, a potent natural herbicide isolated from the Chinese plum-yew (Cephalotaxus sinensis), has emerged as a promising candidate with a unique mode of action. This guide provides a comparative analysis of this compound and four other natural herbicides—Thaxtomin A, Juglone, Pelargonic Acid, and Leptospermone—each with a distinct mechanism of action. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in the evaluation and exploration of these natural compounds for herbicidal applications.
Herbicidal Efficacy: A Quantitative Comparison
The herbicidal activity of this compound and the selected natural herbicides varies depending on the target weed species and the specific experimental conditions. The following table summarizes the available quantitative data on their efficacy.
| Herbicide | Mode of Action | Target Species | Efficacy (IC50 or Effective Concentration) | Reference |
| This compound | Shikimate Pathway Inhibitor (SkDH) | Amaranthus retroflexus (root) | IC50: 38.99 mg L⁻¹ | [1] |
| Thaxtomin A | Cellulose Biosynthesis Inhibitor | Echinochloa crus-galli | IC50: 0.99 µg/mL | [2] |
| Digitaria sanguinalis | IC50: 0.78 µg/mL | [2] | ||
| Abutilon theophrasti | IC50: 1.95 µg/mL | [2] | ||
| Radish seedlings | I50: 0.45 ± 0.05 μM | [3] | ||
| Juglone | Photosynthesis & Respiration Inhibitor | Papaver rhoeas (field poppy) | Lethal effect at 5.74 mM | [4][5] |
| Various weeds | Decreased elongation and fresh weight at 1.15 and 2.30 mM | [4][5] | ||
| Lemna minor | Inhibition of growth, chlorophyll content, and net photosynthesis at 10-40 µM | [6] | ||
| Pelargonic Acid | Cell Membrane Disruptor | Lolium rigidum | 77% reduction in dry weight (in mixture with lemongrass oil) | [7] |
| Avena sterilis | 96% reduction in dry weight (in mixture with manuka oil) | [7] | ||
| Leptospermone | HPPD Inhibitor | Whole-plant bioassays | I50: 0.96 µg mL⁻¹ | [8] |
| HPPD enzyme activity | Apparent I50: 3.14 µg mL⁻¹ | [8] |
Mechanisms of Action and Signaling Pathways
The distinct modes of action of these natural herbicides offer different avenues for weed control and for managing the development of herbicide resistance.
This compound: A Novel Target in the Shikimate Pathway
This compound's primary mode of action is the inhibition of shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway.[9][10] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants. By inhibiting SkDH, this compound disrupts protein synthesis and the production of numerous essential secondary metabolites, leading to plant death. The identification of SkDH as a herbicidal target is significant, as it represents a novel target that is not exploited by commercial herbicides.[9]
Caption: this compound inhibits Shikimate Dehydrogenase (SkDH), blocking the shikimate pathway.
Thaxtomin A: Disrupting Cell Wall Integrity
Thaxtomin A, a phytotoxin produced by Streptomyces species, inhibits the biosynthesis of cellulose, a primary component of the plant cell wall.[2][11] This inhibition is achieved by depleting cellulose synthase complexes from the plasma membrane.[11] The disruption of cellulose synthesis leads to cell swelling, reduced growth, and ultimately, cell death.[12] The plant may respond to this stress by inducing the expression of defense-related genes and triggering ectopic lignification.[11]
Caption: Thaxtomin A disrupts cellulose synthesis by depleting cellulose synthase complexes.
Juglone: A Dual Inhibitor of Photosynthesis and Respiration
Juglone, a natural compound found in walnut trees, exhibits herbicidal activity by inhibiting essential metabolic processes, primarily photosynthesis and respiration.[6][13] It can interfere with mitochondrial and chloroplast functions, leading to reduced ATP production and photosynthetic efficiency.[6][14] This disruption of energy metabolism results in stunted growth and, at higher concentrations, plant death.[5]
Caption: Juglone inhibits both photosynthesis and respiration, leading to energy depletion.
Pelargonic Acid: Rapid Disruption of Cell Membranes
Pelargonic acid, a naturally occurring fatty acid, acts as a non-selective, contact herbicide. Its primary mechanism involves the rapid disruption of cell membranes.[15] It penetrates the plant cuticle and lowers the intracellular pH, which is followed by a decline in ATP and glucose-6-phosphate pools.[16] This cascade of events leads to membrane dysfunction, cell leakage, and rapid desiccation of the plant tissue.[16][17]
Caption: Pelargonic acid rapidly disrupts cell membranes, causing desiccation.
Leptospermone: Inhibition of Carotenoid Biosynthesis
Leptospermone is a natural β-triketone that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][18] HPPD is a critical enzyme in the pathway for the biosynthesis of plastoquinone and tocopherols. The inhibition of HPPD leads to a deficiency in plastoquinone, which is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[19] The lack of carotenoids results in the photo-destruction of chlorophyll, leading to the characteristic bleaching of plant tissues and ultimately, plant death.[20]
Caption: Leptospermone inhibits HPPD, leading to the bleaching of plant tissues.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of herbicidal activity. Below are generalized methodologies for evaluating the natural herbicides discussed.
General Seed Germination and Seedling Growth Bioassay
This protocol is a common starting point for assessing the pre- and post-emergence herbicidal activity of natural compounds.
Caption: A generalized workflow for assessing the herbicidal activity of natural compounds.
1. Preparation of Test Solutions:
-
This compound, Thaxtomin A, Juglone, and Leptospermone are dissolved in an appropriate solvent (e.g., DMSO, ethanol) and then diluted to the desired concentrations with distilled water containing a surfactant (e.g., Tween-20) to ensure proper application and absorption.
-
Pelargonic acid is typically formulated as an emulsifiable concentrate and diluted with water to the desired concentrations.
-
A control group with only the solvent and surfactant is always included.
2. Seed Germination Assay:
-
Seeds of a target weed species (e.g., Amaranthus retroflexus, Lolium rigidum) are surface-sterilized.
-
Seeds are placed on filter paper in sterile Petri dishes.
-
A specific volume of the test solution is added to each Petri dish.
-
The dishes are sealed and incubated in a growth chamber with controlled light and temperature conditions.
-
Germination rates and seedling growth (radicle and hypocotyl length) are measured after a set period (e.g., 7-14 days).
3. Seedling Growth Assay (Pot Experiment):
-
Seeds of the target weed species are sown in pots containing a suitable growth medium.
-
Pre-emergence application: The soil surface is treated with the test solutions immediately after sowing.
-
Post-emergence application: The test solutions are sprayed onto the foliage of the seedlings at a specific growth stage (e.g., 2-3 true leaves).
-
The pots are maintained in a greenhouse or growth chamber under controlled conditions.
-
Herbicidal effects, such as visual injury, growth inhibition, and biomass (fresh and dry weight), are assessed at regular intervals after treatment.
4. Data Analysis:
-
The collected data are used to determine the concentration of the herbicide that causes a 50% inhibition of a specific parameter (e.g., IC50 for germination or growth).
-
Statistical analysis (e.g., ANOVA, regression analysis) is performed to determine the significance of the observed effects.
Conclusion
This compound and the other natural herbicides discussed in this guide represent a rich source of chemical diversity with the potential to contribute to the development of new and more sustainable weed management tools. Their distinct modes of action, particularly this compound's novel target, offer promising avenues for overcoming the challenge of herbicide resistance. Further research into the optimization of their formulations, application methods, and spectrum of activity is warranted to fully realize their potential in modern agriculture. This comparative analysis provides a foundational resource for researchers to navigate the exciting field of natural herbicides.
References
- 1. Herbicidal activity and biochemical characteristics of the botanical this compound against Amaranthus&amp;nbsp;retroflexus&amp;nbsp;L. [agris.fao.org]
- 2. [PDF] Thaxtomin A affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings | Semantic Scholar [semanticscholar.org]
- 3. High-Yield Production of Herbicidal Thaxtomins and Thaxtomin Analogs in a Nonpathogenic Streptomyces Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zobodat.at [zobodat.at]
- 5. researchgate.net [researchgate.net]
- 6. Effects of juglone on growth, photosynthesis, and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product this compound acting on a novel herbicidal target shikimate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thaxtomin A affects CESA-complex density, expression of cell wall genes, cell wall composition, and causes ectopic lignification in Arabidopsis thaliana seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Arabidopsis mutant resistant to thaxtomin A, a cellulose synthesis inhibitor from Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The effect of two-year application of pelargonic acid on the growth of Cirsium arvense (L.) Scop. and Sonchus arvensis L [frontiersin.org]
- 14. jem-online.org [jem-online.org]
- 15. Publication : USDA ARS [ars.usda.gov]
- 16. PELARGONIC ACID - Ataman Kimya [atamanchemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. In planta mechanism of action of leptospermone: impact of its physico-chemical properties on uptake, translocation, and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 20. my.ucanr.edu [my.ucanr.edu]
Evaluating Drupacine: A Natural Herbicide's Environmental Profile Against Chemical Pesticides
A comparative analysis of the natural herbicide Drupacine against conventional chemical pesticides reveals a significant data gap in the environmental impact of this promising natural compound. While this compound presents a novel mode of action with potential for higher target specificity, a comprehensive assessment of its environmental fate and ecotoxicity is urgently needed to substantiate its classification as a "green" alternative.
This compound, a natural compound isolated from the Chinese plum yew (Cephalotaxus sinensis), has demonstrated potent herbicidal and nematocidal properties.[1][2] Its unique mechanism of action, which involves the inhibition of shikimate dehydrogenase (SkDH), a crucial enzyme in the shikimate pathway of plants and microorganisms, sets it apart from many synthetic herbicides.[1][3] This pathway is absent in animals, suggesting a potentially higher degree of selectivity and a more favorable safety profile for non-target organisms. However, the current body of scientific literature lacks the quantitative ecotoxicological data necessary for a direct and robust comparison with established chemical pesticides.
This guide provides a comparative overview of this compound and four widely used chemical pesticides: Glyphosate, Atrazine, Chlorpyrifos, and Imidacloprid. The comparison is based on available data regarding their environmental persistence, and toxicity to various non-target organisms.
Quantitative Comparison of Environmental Impact
The following table summarizes key environmental impact parameters for this compound and the selected chemical pesticides. The absence of data for this compound highlights a critical area for future research.
| Parameter | This compound | Glyphosate | Atrazine | Chlorpyrifos | Imidacloprid |
| Persistence | |||||
| Soil Half-life (days) | Data not available | 7 - 60[4] | 30 - 100+ | 10 - 120 | 1 - 3 years[5] |
| Water Half-life (days) | Data not available | 7 - 14[6] | 30[7] | 1 - 279 (soil dependent)[8] | 39 (surface), persistent in absence of light[5] |
| Acute Toxicity to Non-Target Organisms | |||||
| Honeybee (LD50, µ g/bee ) | Data not available | >100 (practically non-toxic) | >25 (moderately toxic) | 0.1 - 0.6 (highly toxic) | 0.0039 (highly toxic) |
| Earthworm (LC50, mg/kg soil) | Data not available | >5000 (practically non-toxic) | 59 | 3.05 (highly toxic)[9] | 10.7 (moderately toxic) |
| Fish (96h LC50, mg/L) | Data not available | >10 - >1000 (slightly to practically non-toxic)[3] | 4.5 - 11 | 0.002 - 0.01 (very highly toxic) | 211 (slightly toxic) |
| Aquatic Invertebrates (48h EC50, mg/L) | Data not available | >100 (practically non-toxic) | 6.9 | 0.0001 - 0.002 (very highly toxic) | 0.037 - 0.115 (highly toxic)[5] |
| Bird (Oral LD50, mg/kg bw) | Data not available | 4334 (slightly toxic)[3] | 940 - 2000 (slightly toxic) | 8 - 32 (highly toxic) | 152 (moderately toxic)[5] |
| Bioaccumulation Potential | |||||
| Bioconcentration Factor (BCF) | Data not available | Low | Low to Moderate | Moderate (1000-2000 in fish)[10] | Low |
Disclaimer: The toxicity values for chemical pesticides can vary depending on the specific formulation, species tested, and environmental conditions. The data presented here are for the active ingredients and are intended for comparative purposes.
Experimental Protocols
The environmental impact data for chemical pesticides are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different laboratories and regulatory bodies.
1. Persistence Studies (Environmental Fate):
-
Soil Half-life (Aerobic): This is often determined using OECD Test Guideline 307 ("Aerobic and Anaerobic Transformation in Soil"). The pesticide is applied to soil samples, which are then incubated under controlled laboratory conditions (temperature, moisture). The concentration of the pesticide is measured at regular intervals to determine the time it takes for 50% of the substance to degrade.
-
Water Half-life (Hydrolysis): OECD Test Guideline 111 ("Hydrolysis as a Function of pH") is used to assess the abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9). The substance is dissolved in sterile aqueous buffer solutions, and its concentration is monitored over time.
-
Photodegradation in Water: OECD Test Guideline 316 ("Phototransformation of Chemicals in Water – Direct Photolysis") evaluates the degradation of a chemical in water when exposed to light, simulating sunlight.
2. Ecotoxicity Studies:
-
Acute Oral Toxicity to Bees: OECD Test Guideline 213 ("Honeybees, Acute Oral Toxicity Test") is a standard method. Bees are fed a single dose of the test substance in a sucrose solution, and mortality is observed over a specified period (typically 48 hours) to determine the LD50 (the dose that is lethal to 50% of the test population).
-
Acute Toxicity to Earthworms: OECD Test Guideline 207 ("Earthworm, Acute Toxicity Tests") is used. Earthworms are exposed to soil treated with different concentrations of the test substance. Mortality is recorded after 7 and 14 days to calculate the LC50 (the lethal concentration that kills 50% of the earthworms).
-
Acute Toxicity to Fish: OECD Test Guideline 203 ("Fish, Acute Toxicity Test") is a 96-hour test where fish are exposed to various concentrations of the chemical in their water. The LC50 is determined based on mortality rates.
-
Acute Immobilisation Test for Aquatic Invertebrates: OECD Test Guideline 202 is used for organisms like Daphnia magna. The invertebrates are exposed to the test substance for 48 hours, and the EC50 (the concentration that causes immobilization in 50% of the population) is calculated.
-
Acute Oral Toxicity to Birds: OECD Test Guideline 223 ("Avian Acute Oral Toxicity Test") involves administering a single oral dose of the pesticide to birds (e.g., bobwhite quail or mallard duck) and observing them for at least 14 days to determine the LD50.
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mode of action of this compound and a typical workflow for environmental risk assessment.
Caption: this compound's mode of action targeting the Shikimate Dehydrogenase (SkDH) enzyme.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. Imidacloprid (Ref: BAY NTN 33893) [sitem.herts.ac.uk]
- 3. alanplewis.com [alanplewis.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Imidacloprid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Drupacine: A Novel Herbicide Candidate for Combating Resistant Weeds
A new natural compound, drupacine, shows significant potential for managing herbicide-resistant weed biotypes due to its unique mode of action. By targeting a novel enzyme in plants, it offers a promising tool for researchers and drug development professionals in the ongoing battle against resistance.
This compound, a natural product isolated from Cephalotaxus sinensis, has demonstrated potent herbicidal activity. Its primary mechanism of action is the inhibition of shikimate dehydrogenase (SkDH), a key enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants. Crucially, SkDH represents a new herbicidal target, distinct from those of widely used commercial herbicides.
This novel mode of action is the cornerstone of this compound's potential against weeds that have developed resistance to other herbicides. Resistance to herbicides like glyphosate, acetolactate synthase (ALS) inhibitors, and protoporphyrinogen oxidase (PPO) inhibitors is typically conferred by mutations at the target site of these herbicides or by enhanced metabolic detoxification. Since this compound acts on a different target, it is anticipated to be effective against weed biotypes that are resistant to these other herbicide classes.
Comparative Overview of Herbicide Modes of Action and Resistance
To understand the potential of this compound, it is essential to compare its mechanism with that of established herbicides and the corresponding resistance mechanisms in weeds.
| Herbicide Class | Target Site | Mechanism of Action | Common Resistance Mechanism(s) in Weeds |
| This compound | Shikimate Dehydrogenase (SkDH) | Inhibits the conversion of 3-dehydroshikimate to shikimate, blocking aromatic amino acid synthesis. | No known resistance. Theoretically, resistance would require a mutation in the SkDH gene. |
| Glyphosate | EPSP Synthase | Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, also in the shikimate pathway. | Target-site mutation in the EPSPS gene; gene amplification leading to overproduction of EPSPS. |
| ALS Inhibitors | Acetolactate Synthase (ALS) | Inhibit the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine). | Target-site mutations in the ALS gene. |
| PPO Inhibitors | Protoporphyrinogen Oxidase (PPO) | Inhibit the enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, leading to cell membrane disruption. | Target-site mutations in the PPO gene; enhanced metabolism. |
Experimental Protocols
While direct comparative studies of this compound on resistant weed biotypes are not yet publicly available, a standard methodology for assessing its efficacy can be proposed based on established herbicide resistance testing protocols.
Objective:
To evaluate the efficacy of this compound on known glyphosate-, ALS inhibitor-, and PPO inhibitor-resistant weed biotypes compared to susceptible biotypes and the respective commercial herbicides.
Materials:
-
Seeds of susceptible and confirmed resistant biotypes of key weed species (e.g., Amaranthus palmeri, Kochia scoparia, Amaranthus tuberculatus).
-
Technical grade this compound.
-
Commercial formulations of glyphosate, an ALS inhibitor (e.g., imazethapyr), and a PPO inhibitor (e.g., fomesafen).
-
Potting medium, pots, and controlled environment growth chambers.
-
Spraying equipment calibrated for herbicide application.
Methodology:
-
Plant Growth: Weed seeds will be germinated and grown in pots in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: At the 3-4 leaf stage, seedlings will be treated with a range of doses of this compound, glyphosate, the ALS inhibitor, and the PPO inhibitor. A non-treated control will be included for each biotype.
-
Dose-Response Assessment: Herbicidal efficacy will be assessed 21 days after treatment by visual injury ratings (0% = no effect, 100% = plant death) and by measuring the dry weight of the above-ground biomass.
-
Data Analysis: The data will be used to generate dose-response curves and to calculate the GR50 (the herbicide dose required to cause a 50% reduction in plant growth) for each herbicide and weed biotype. The resistance index (RI) will be calculated as the ratio of the GR50 of the resistant biotype to the GR50 of the susceptible biotype.
Visualizing the Pathways and Processes
To better understand the mechanisms at play, the following diagrams illustrate the shikimate pathway targeted by this compound and a general workflow for evaluating herbicide performance.
Caption: The Shikimate Pathway and points of inhibition by this compound and Glyphosate.
Caption: A generalized workflow for screening herbicide efficacy on resistant weed biotypes.
Conclusion and Future Directions
The emergence of this compound as a potent herbicide with a novel mode of action presents a significant opportunity in the fight against herbicide resistance. Its unique targeting of SkDH suggests it could be a valuable tool for managing weed biotypes that are resistant to current major herbicide classes. While direct comparative data is eagerly awaited, the theoretical basis for its effectiveness is strong. Further research, following the experimental protocols outlined, is crucial to validate the performance of this compound and pave the way for its potential development as a next-generation herbicide. This will be a critical step in ensuring sustainable weed management strategies for global agriculture.
Comparative proteomics of Drupacine-treated and control plants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic landscape in plants treated with the natural herbicide Drupacine versus untreated control plants. The data and methodologies presented are based on a key study investigating the herbicidal mechanism of this compound on Amaranthus retroflexus seedlings.
This compound, a natural compound isolated from Cephalotaxus sinensis, has demonstrated potent herbicidal activity.[1] Understanding its molecular mechanism is crucial for the development of new, effective, and potentially more sustainable herbicides. This guide delves into the comparative proteomic analysis that has shed light on the significant protein expression changes induced by this compound treatment, pointing towards its primary target and broader physiological effects.
Quantitative Proteomic Analysis: this compound vs. Control
A comprehensive proteomic study on Amaranthus retroflexus seedlings revealed significant alterations in protein abundance following this compound treatment. The analysis identified a total of 228 differentially regulated proteins, with a more pronounced effect on protein downregulation.[1]
| Protein Regulation | Number of Proteins |
| Up-regulated Proteins | 34 |
| Down-regulated Proteins | 194 |
Table 1: Summary of differentially expressed proteins in this compound-treated Amaranthus retroflexus seedlings compared to control.[1]
Among the identified proteins, several were predicted as potential targets for this compound. These include Profilin, Shikimate dehydrogenase (SkDH), and Zeta-carotene desaturase.[1] Further investigation confirmed that this compound strongly binds to and inhibits Shikimate dehydrogenase, suggesting it as a novel herbicidal target.[1]
Experimental Protocols
The identification of differentially expressed proteins and potential this compound targets was achieved through a combination of advanced proteomic and analytical techniques.[1]
1. Plant Material and Treatment:
-
Amaranthus retroflexus seeds were germinated and grown under controlled conditions.
-
Seedlings at the two-leaf stage were treated with this compound. Control seedlings were treated with a mock solution.
-
Plant tissues were harvested after a specified treatment period for subsequent analyses.
2. Protein Extraction and Quantification:
-
Total proteins were extracted from both this compound-treated and control plant tissues.
-
Protein concentration was determined using a standardized protein assay.
3. Proteomic Analysis (TMT Labeling and LC-MS/MS):
-
Tandem Mass Tag (TMT) labeling was used for relative quantification of proteins.
-
The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
4. Target Identification Methods:
-
Drug Affinity Responsive Target Stability (DARTS): This method was employed to identify proteins that directly bind to this compound. The principle relies on the fact that a small molecule binding to a protein can increase its stability and resistance to proteolysis.
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA MS): CETSA MS was used to confirm the interaction between this compound and its target proteins in a cellular context. The assay is based on the principle that ligand binding can alter the thermal stability of a protein.
Visualizing the Experimental Workflow and Affected Pathways
The following diagrams illustrate the experimental workflow for identifying this compound's protein targets and a simplified representation of the Shikimate pathway, which is inhibited by this compound.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Drupacine
An imperative guide for laboratory professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of Drupacine.
This document provides comprehensive, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. Given that this compound is a synthetic alkaloid with limited publicly available safety data, a cautious approach is mandated. The following procedures are based on established best practices for handling potentially hazardous chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Skin Protection | Respiratory Protection | Hand Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Lab coat or chemical-resistant apron | NIOSH-approved N95 or higher respirator | Nitrile or neoprene gloves (double-gloving recommended) |
| Solution Preparation and Handling | Chemical splash goggles or a face shield | Chemical-resistant lab coat or suit | Use in a certified chemical fume hood | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Experimental Procedures | Chemical splash goggles | Lab coat and appropriate chemical-resistant clothing | Work in a well-ventilated area or fume hood | Task-appropriate chemical-resistant gloves |
| Waste Disposal | Chemical splash goggles | Chemical-resistant lab coat and gloves | As required by the specific disposal protocol | Heavy-duty, chemical-resistant gloves |
Operational Plan for Handling this compound
Adherence to a strict, step-by-step operational plan is essential for ensuring safety and procedural integrity when working with this compound.
1. Preparation and Pre-Handling:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, review the SDS for similar compounds or the starting materials used in its synthesis.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as outlined in the table above. Ensure all PPE is in good condition.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible. The kit should be appropriate for handling solid and liquid chemical spills.
2. Handling and Experimental Procedures:
-
Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.
-
Solution Preparation: Add this compound to the solvent slowly to avoid splashing. Ensure adequate ventilation.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[1][2]
-
Avoid Contamination: Use dedicated labware for handling this compound. If not possible, thoroughly clean and decontaminate all equipment after use.
3. Disposal Plan:
-
Waste Segregation: All this compound-contaminated waste, including gloves, disposable lab coats, and other materials, must be segregated into a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound waste down the drain.[3]
-
Solid Waste: Solid this compound waste should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow for Safe this compound Handling
The following diagram illustrates the logical progression of steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disclaimer: The information provided is based on general laboratory safety principles for handling potentially hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
